molecular formula C15H14N8O5S4 B1668855 Cefmatilen CAS No. 140128-74-1

Cefmatilen

货号: B1668855
CAS 编号: 140128-74-1
分子量: 514.6 g/mol
InChI 键: UEQVTKSAEXANEZ-YCRCPZNHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefmatilen is a broad-spectrum cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
structure in first source

属性

CAS 编号

140128-74-1

分子式

C15H14N8O5S4

分子量

514.6 g/mol

IUPAC 名称

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1

InChI 键

UEQVTKSAEXANEZ-YCRCPZNHSA-N

手性 SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

规范 SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
cefmatilen
prop-INN

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefmatilen on Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefmatilen is a cephalosporin antibiotic that, like other members of the β-lactam class, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary targets of this action are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. This guide provides a detailed overview of the mechanism of action of this compound on PBPs, outlines the experimental protocols used to characterize this interaction, and presents a framework for understanding its quantitative binding affinities.

Introduction to this compound and Penicillin-Binding Proteins

This compound is a third-generation cephalosporin characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is rooted in its ability to covalently bind to the active site of PBPs.[1]

PBPs are a diverse group of enzymes, classified as transpeptidases, carboxypeptidases, and endopeptidases, that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[2] This rigid peptidoglycan layer is essential for maintaining the osmotic stability and shape of the bacterial cell. Inhibition of PBP activity compromises the structural integrity of the cell wall, rendering the bacterium susceptible to osmotic lysis.[2]

Mechanism of Action: this compound's Interaction with PBPs

The fundamental mechanism of action of this compound involves the acylation of the serine residue within the active site of the PBP. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP, allowing it to fit into the enzyme's active site.[3] This leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This effectively inactivates the PBP, preventing it from carrying out its function in cell wall synthesis.[3] The result is a weakened cell wall that can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[2]

The specific PBPs targeted and the affinity of this compound for these proteins can vary between different bacterial species, which in turn influences its spectrum of antibacterial activity.

cluster_this compound This compound cluster_pbp Penicillin-Binding Protein (PBP) cluster_cellwall Bacterial Cell Wall Synthesis This compound This compound (β-lactam antibiotic) PBP_active Active PBP (Transpeptidase) This compound->PBP_active Binds to active site PBP_inactive Inactive Acyl-PBP Complex PBP_active->PBP_inactive Acylation Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP_active->Crosslinked_PG Catalyzes cross-linking Weak_PG Weakened Peptidoglycan PBP_inactive->Weak_PG Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP_active Substrate Cell_Lysis Cell Lysis Weak_PG->Cell_Lysis Leads to

Caption: this compound's mechanism of PBP inhibition.

Quantitative Analysis of this compound-PBP Interaction

The affinity of this compound for various PBPs is a critical determinant of its antibacterial potency. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be presented and include comparative data for other relevant cephalosporins for context.

Table 1: PBP Binding Affinity (IC50, µg/mL) of Cephalosporins in Escherichia coli

PBP TargetThis compoundCefixime[4]Cefuroxime[4]
PBP 1a/1bData not available>100>100
PBP 2Data not available>100>100
PBP 3Data not available0.250.5

Table 2: PBP Binding Affinity (IC50, µg/mL) of Cephalosporins in Staphylococcus aureus

PBP TargetThis compoundCeftaroline[5]Ceftriaxone[5]
PBP 1Data not available≤0.0150.03
PBP 2Data not available0.060.5
PBP 3Data not available0.060.25
PBP 4Data not available132
PBP 2a (MRSA)Data not available0.12>64

Disclaimer: The IC50 values for Cefixime, Cefuroxime, Ceftaroline, and Ceftriaxone are provided for illustrative purposes to demonstrate the typical range of binding affinities for cephalosporins against key PBPs. These values should not be considered representative of this compound's specific binding profile.

Experimental Protocols for PBP Binding Assays

The determination of a cephalosporin's binding affinity for specific PBPs is crucial for its development. The following are detailed methodologies for key experiments used in this characterization.

Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative

This is a widely used method to determine the IC50 of an unlabeled β-lactam by measuring its ability to compete with a fluorescently labeled penicillin, such as BOCILLIN™ FL, for binding to PBPs.

Experimental Workflow:

cluster_prep Sample Preparation cluster_assay Competition Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Harvest_Cells Harvest and Wash Cells Bacterial_Culture->Harvest_Cells Membrane_Prep Prepare Bacterial Membrane Fraction Harvest_Cells->Membrane_Prep Incubate_this compound Incubate Membrane Fraction with varying concentrations of this compound Membrane_Prep->Incubate_this compound Add_BOCILLIN_FL Add Fluorescent Penicillin (BOCILLIN™ FL) Incubate_this compound->Add_BOCILLIN_FL Incubate_Label Incubate to allow BOCILLIN™ FL binding to uninhibited PBPs Add_BOCILLIN_FL->Incubate_Label SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Label->SDS_PAGE Fluorescence_Scan Scan Gel for Fluorescence SDS_PAGE->Fluorescence_Scan Quantify Quantify Band Intensity Fluorescence_Scan->Quantify IC50_Calc Calculate IC50 Quantify->IC50_Calc

Caption: Workflow for competitive PBP binding assay.

Detailed Protocol:

  • Preparation of Bacterial Membranes:

    • Grow a logarithmic phase culture of the target bacterium.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Resuspend the cell pellet and lyse the cells using a standard method such as sonication or French press.

    • Isolate the membrane fraction by ultracentrifugation.

    • Determine the protein concentration of the membrane preparation.

  • Competition Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with serial dilutions of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).

    • Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., BOCILLIN™ FL) to each tube and incubate for a further period (e.g., 10-15 minutes) to label the PBPs not bound by this compound.

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Analysis:

    • Separate the labeled PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the fluorescent signal.

Radiolabeled Penicillin Competition Assay

This is a traditional and highly sensitive method for determining PBP binding affinities.

Experimental Workflow:

cluster_prep Sample Preparation cluster_assay Competition Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Membrane_Prep Prepare Bacterial Membrane Fraction Bacterial_Culture->Membrane_Prep Incubate_this compound Incubate Membrane Fraction with varying concentrations of this compound Membrane_Prep->Incubate_this compound Add_Radiolabeled_Pen Add Radiolabeled Penicillin (e.g., [3H]benzylpenicillin) Incubate_this compound->Add_Radiolabeled_Pen Incubate_Label Incubate to allow radiolabel binding Add_Radiolabeled_Pen->Incubate_Label SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Label->SDS_PAGE Fluorography Perform Fluorography SDS_PAGE->Fluorography Densitometry Quantify Bands by Densitometry Fluorography->Densitometry IC50_Calc Calculate IC50 Densitometry->IC50_Calc

Caption: Workflow for radiolabeled PBP binding assay.

Detailed Protocol:

  • Preparation of Bacterial Membranes: This is performed as described in section 4.1.1.

  • Competition Assay:

    • Incubate a fixed amount of the membrane preparation with serial dilutions of this compound.

    • Add a fixed concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin) and incubate to allow binding to the available PBPs.

    • Stop the reaction and prepare the samples for SDS-PAGE.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Treat the gel with a scintillant to enhance the radioactive signal (fluorography).

    • Expose the gel to X-ray film.

    • Develop the film and quantify the density of the PBP bands.

    • Calculate the IC50 as described in section 4.1.3.

Conclusion

This compound's mechanism of action is consistent with that of other β-lactam antibiotics, involving the targeted inhibition of bacterial penicillin-binding proteins. This leads to the disruption of cell wall synthesis and subsequent bactericidal activity. The precise binding affinities of this compound for the PBPs of various bacterial species are key to defining its antibacterial spectrum and clinical utility. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of these interactions. Further research to generate specific quantitative binding data for this compound will be invaluable for optimizing its clinical application and for the development of future cephalosporin derivatives.

References

Synthesis and chemical properties of Cefmatilen hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefmatilen Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride hydrate, a cephalosporin antibiotic. The information is curated for professionals in the fields of pharmaceutical research and development.

Synthesis of this compound Hydrochloride Hydrate

A practical, large-scale synthesis for this compound hydrochloride hydrate has been developed, proving amenable to multi-kilogram scale preparation with overall yields of 61-65%.[1] The synthesis originates from three primary starting materials: 7-aminocephem hydrochloride, triethylammonium acetate, and a specific triazole.[1]

Synthetic Workflow

The general synthetic pathway involves the acylation of the 7-aminocephem core with a protected aminothiazole side chain, followed by the introduction of the triazole-containing side chain at the C-3 position and subsequent deprotection and salt formation.

G A 7-Aminocephem hydrochloride C Acylation A->C B Triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethyloxyimino)acetate B->C D Protected this compound Intermediate C->D F Side-chain Introduction (C-3 position) D->F E 1H-1,2,3-triazole-4-thiol E->F G Fully Protected this compound F->G H Deprotection G->H I This compound (Free Base) H->I J Salt Formation (HCl, Water) I->J K This compound Hydrochloride Hydrate J->K

A high-level overview of the synthetic workflow for this compound hydrochloride hydrate.
Experimental Protocol: Representative Synthesis

While the full detailed experimental protocol from the primary literature is not publicly available, a representative procedure based on the disclosed starting materials and general cephalosporin synthesis methods is outlined below.

Step 1: Acylation of the 7-aminocephem core

  • 7-aminocephem hydrochloride is reacted with an activated form of the C-7 side chain, triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethyloxyimino)acetate, in a suitable organic solvent.

  • The reaction is typically carried out at reduced temperatures to control side reactions.

  • The protecting groups on the side chain prevent unwanted reactions during this step.

Step 2: Introduction of the C-3 Side Chain

  • The intermediate from Step 1 is reacted with 1H-1,2,3-triazole-4-thiol to introduce the C-3 side chain. This reaction displaces a leaving group at the C-3' position of the cephem nucleus.

Step 3: Deprotection

  • The protecting groups (e.g., tert-butoxycarbonyl and triphenylmethyl) are removed under acidic conditions to yield the free base of this compound.

Step 4: Salt Formation and Hydration

  • The this compound free base is treated with hydrochloric acid in the presence of water to form the hydrochloride salt.

  • Crystallization from an appropriate solvent system yields this compound hydrochloride hydrate.

Chemical Properties

This compound hydrochloride hydrate is a white to off-white crystalline powder.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₅H₁₇ClN₈O₆S₄
Molecular Weight569.04 g/mol
AppearanceWhite to off-white crystalline powder
Stereochemistry(6R,7R) configuration
Solubility

Specific quantitative solubility data for this compound hydrochloride hydrate in various solvents is not widely published. However, based on its use in reversed-phase HPLC (RP-HPLC) and the general properties of cephalosporins, its solubility profile can be inferred.

SolventAnticipated Solubility
WaterSoluble, as it is a hydrochloride salt.
MethanolLikely soluble, as methanol is a common solvent for cephalosporins and is used in HPLC mobile phases.
EthanolExpected to be soluble to slightly soluble.
DMSOExpected to be soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of pharmaceutical compounds.
AcetonitrileLikely soluble, as it is a common organic modifier in RP-HPLC for cephalosporins.
Stability

Detailed stability studies for this compound hydrochloride hydrate under various pH and temperature conditions are not publicly available. However, general stability characteristics of cephalosporins, which are β-lactam antibiotics, are known. They are susceptible to degradation by hydrolysis of the β-lactam ring, which can be catalyzed by acidic or basic conditions and elevated temperatures. For other cephalosporins like cefixime, maximum stability is often observed in the pH range of 4-7.[2]

Stability testing would typically be conducted according to ICH guidelines, involving long-term and accelerated storage conditions to establish a retest period or shelf life.

Spectroscopic Data

2.4.1. ¹H NMR Spectroscopy A ¹H NMR spectrum would be complex, but key signals would include:

  • Protons on the cephem nucleus.

  • Protons of the aminothiazole ring.

  • Protons of the triazole ring.

  • Protons of the methylene groups in the side chains.

  • Exchangeable protons (e.g., -NH₂, -OH, -NH-).

2.4.2. FT-IR Spectroscopy The FT-IR spectrum would show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200O-H (water of hydration), N-HStretching
~1770C=O (β-lactam)Stretching
~1670C=O (amide)Stretching
~1610C=N (oxime)Stretching
~1540N-H (amide II)Bending

2.4.3. UV-Vis Spectroscopy The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated systems within the molecule, particularly the aminothiazole and cephem chromophores. For many cephalosporins, the λmax is in the range of 260-280 nm.

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, particularly transpeptidases, are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side chains to form a rigid cell wall. This compound mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing it to bind to the active site of the PBP. The strained β-lactam ring of this compound then acylates a serine residue in the PBP active site, forming a stable, covalent bond. This irreversible inhibition of PBPs disrupts cell wall synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.

G cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan (Rigid Cell Wall) PBP->Crosslinked_PG Catalyzes cross-linking Inactivated_PBP Inactivated PBP (Covalently Bound) PBP->Inactivated_PBP Forms stable covalent adduct Peptidoglycan Peptidoglycan Precursors (NAM-NAG with peptide side chains) Peptidoglycan->PBP Binds to active site Lysis Cell Lysis and Death Cefmatilen_In This compound Cefmatilen_In->PBP Binds to PBP (Competitive Inhibition) Inactivated_PBP->Lysis Inhibition of cell wall synthesis leads to Cefmatilen_Out This compound (Extracellular) Cefmatilen_Out->Cefmatilen_In Enters Periplasm

Mechanism of action of this compound via inhibition of penicillin-binding proteins.

Analytical Methodologies

Representative RP-HPLC Method

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantitative analysis of this compound hydrochloride hydrate in bulk drug and pharmaceutical formulations.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength corresponding to an absorption maximum of the drug (e.g., ~270 nm).

  • Quantification: Based on the peak area of the analyte compared to that of a reference standard of known concentration.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

References

In Vitro Antibacterial Spectrum of Cefmatilen Against Gram-positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmatilen, also known by its developmental codename S-1090, is an orally active third-generation cephalosporin antibiotic. Developed in Japan, it has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive bacteria, based on available scientific literature. The data presented herein is crucial for understanding the potential therapeutic applications of this compound and for guiding further research and development efforts.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound against a range of Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively) for this compound against various Gram-positive species. This data is primarily derived from the pivotal study by Tsuji M, et al. (1995)[1].

Bacterial SpeciesNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus
Methicillin-susceptible (MSSA)1031.563.130.78 - 6.25
Methicillin-resistant (MRSA)100>100>10012.5 - >100
Coagulase-Negative Staphylococci
Staphylococcus epidermidis1020.78250.2 - >100
Staphylococcus haemolyticus506.251000.78 - >100
Streptococcus species
Streptococcus pneumoniae540.050.1≤0.025 - 0.2
Streptococcus pyogenes52≤0.0250.05≤0.025 - 0.05
Streptococcus agalactiae300.050.10.05 - 0.1
Viridans group streptococci500.21.56≤0.025 - 6.25
Enterococcus species
Enterococcus faecalis55100>10025 - >100
Enterococcus faecium30>100>10050 - >100

Experimental Protocols

The determination of the Minimum Inhibitory Concentrations (MICs) for this compound as presented in the key reference by Tsuji et al. (1995) was performed according to the standard agar dilution method of the Japanese Society of Chemotherapy[2][3][4].

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is supplemented with the various concentrations of this compound and poured into petri dishes. For fastidious organisms like streptococci, the agar is supplemented with 5% defibrinated horse blood.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration of 10^6 Colony Forming Units (CFU) per milliliter.

  • Inoculation: A multipoint inoculator is used to spot-inoculate approximately 5 µL of each bacterial suspension onto the surface of the antibiotic-containing agar plates, as well as a growth control plate without any antibiotic.

  • Incubation: The inoculated plates are incubated at 37°C for 18 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

Mechanism of Action of Cephalosporins

Cephalosporins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][6][7][8] The primary target of these antibiotics is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[5][6]

G cluster_bacterium Gram-Positive Bacterium PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes final step Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Lysis Cell Lysis and Death Peptidoglycan_synthesis->Lysis Inhibition leads to weakened cell wall This compound This compound (β-Lactam Ring) This compound->PBP Binds to and inactivates

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination (Agar Dilution Method)

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.

G start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (10^6 CFU/mL) start->prep_inoculum prep_agar Incorporate Antibiotic into Molten Mueller-Hinton Agar prep_antibiotic->prep_agar pour_plates Pour Agar into Petri Dishes prep_agar->pour_plates inoculate Spot Inoculate Bacteria onto Agar Plates pour_plates->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the agar dilution method.

References

In Vitro Antibacterial Spectrum of Cefmatilen Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmatilen (formerly known as S-1090) is an orally active third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-negative bacteria. The data presented is primarily derived from the pivotal study by Tsuji et al. (1995), which first detailed the antimicrobial profile of this compound. This document includes quantitative data on minimum inhibitory concentrations (MICs), detailed experimental protocols for susceptibility testing, and a visual representation of the mechanism of action of this compound.

Introduction

Third-generation cephalosporins are a critical class of β-lactam antibiotics characterized by their enhanced activity against Gram-negative bacteria, often coupled with stability against many β-lactamases. This compound, developed in Japan, emerged as a promising oral agent in this class.[1] Its in vitro efficacy against a range of Gram-negative pathogens makes it a subject of interest for researchers and clinicians. This guide aims to consolidate the available in vitro data on this compound's activity against these challenging pathogens, providing a valuable resource for further research and development.

In Vitro Antibacterial Activity of this compound (S-1090)

The antibacterial activity of this compound was systematically evaluated against a panel of standard and clinical isolates of Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was the primary metric for assessing its potency.

Data Presentation: MICs Against Gram-Negative Bacteria

The following tables summarize the MIC values of this compound (S-1090) and comparator oral β-lactams against various Gram-negative bacteria, as reported by Tsuji et al. (1995).

Table 1: Comparative in vitro activities of this compound (S-1090) and other oral β-lactams against standard Gram-negative strains.

Organism (Strain No.)This compound (S-1090)CefiximeCefpodoximeCefdinirCefaclorCephalexin
Escherichia coli NIHJ JC-20.20.10.20.393.136.25
Klebsiella pneumoniae NCTC 50550.10.050.10.11.566.25
Proteus mirabilis IFO 38490.050.0250.10.10.783.13
Proteus vulgaris IFO 31670.050.0250.10.11.56>100
Morganella morganii IFO 38480.20.050.20.225>100
Providencia rettgeri IFO 38500.10.050.20.2>100>100
Serratia marcescens IFO 37361.560.783.136.25>100>100
Enterobacter cloacae IFO 33200.780.390.781.56>100>100
Haemophilus influenzae ATCC 194180.0250.0250.050.11.566.25
Moraxella catarrhalis ATCC 252380.20.390.390.390.783.13
Neisseria gonorrhoeae ATCC 194240.0130.0130.0250.0250.390.78

Data extracted from Tsuji et al., 1995. MICs are expressed in micrograms per milliliter (µg/mL).

Table 2: In vitro activities of this compound (S-1090) and other oral β-lactams against clinical isolates of Gram-negative bacteria.

Organism (No. of Strains)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (50)This compound (S-1090)0.20.39
Cefixime0.10.2
Cefpodoxime0.20.39
Cefdinir0.390.78
Klebsiella pneumoniae (50)This compound (S-1090)0.10.2
Cefixime0.050.1
Cefpodoxime0.10.2
Cefdinir0.20.39
Proteus mirabilis (50)This compound (S-1090)0.050.1
Cefixime0.0250.05
Cefpodoxime0.10.2
Cefdinir0.10.2
Morganella morganii (25)This compound (S-1090)0.20.39
Cefixime0.10.2
Cefpodoxime0.20.39
Cefdinir0.390.78
Haemophilus influenzae (50)This compound (S-1090)0.0250.05
Cefixime0.0250.05
Cefpodoxime0.050.1
Cefdinir0.10.2
Moraxella catarrhalis (25)This compound (S-1090)0.20.39
Cefixime0.390.78
Cefpodoxime0.390.78
Cefdinir0.390.78

Data extracted from Tsuji et al., 1995. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Experimental Protocols

The following methodologies are based on the procedures described by Tsuji et al. (1995) for determining the in vitro antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined by the twofold agar dilution method in accordance with the standards of the Japan Society of Chemotherapy.

  • Media: Sensitivity test agar (Nissui Pharmaceutical Co., Ltd., Tokyo, Japan) was used for most bacteria. For Haemophilus influenzae, the agar was supplemented with 5% Fildes enrichment (BBL). For Neisseria gonorrhoeae, GC agar base (Difco) with 1% defined supplement was used.

  • Inoculum Preparation: Bacteria were cultured in sensitivity test broth, and the inoculum was adjusted to a final concentration of 10⁶ CFU/mL.

  • Incubation: Plates were incubated at 37°C for 18 to 20 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

Bacterial Strains

A variety of standard laboratory strains and clinical isolates were used in the evaluation. The clinical isolates were obtained from various medical institutions in Japan.

Mechanism of Action

As a third-generation cephalosporin, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway and Molecular Interaction

This compound, like other β-lactam antibiotics, targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a major component of the bacterial cell wall. The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.

G cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_outer_membrane Outer Membrane This compound This compound Porin Porin Channel This compound->Porin Diffusion Cefmatilen_periplasm This compound PBP Penicillin-Binding Proteins (PBPs) Cefmatilen_periplasm->PBP Acylation (Inhibition) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis & Death Peptidoglycan_synthesis->Cell_lysis Leads to Porin->Cefmatilen_periplasm

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy.

G A Bacterial Isolate Culture B Prepare Inoculum (10^6 CFU/mL) A->B D Inoculate Plates B->D C Prepare Agar Plates with Serial Dilutions of this compound C->D E Incubate at 37°C for 18-20 hours D->E F Observe for Bacterial Growth E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for MIC determination by agar dilution.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its efficacy is comparable, and in some cases superior, to other oral third-generation cephalosporins. The data presented in this guide, derived from foundational studies, underscores the potential of this compound as an effective oral therapeutic agent for infections caused by susceptible Gram-negative pathogens. This comprehensive overview of its in vitro antibacterial spectrum, coupled with detailed experimental methodologies and a clear illustration of its mechanism of action, serves as a valuable technical resource for the scientific community. Further research into its activity against contemporary, multidrug-resistant isolates is warranted to fully elucidate its current clinical utility.

References

Navigating Preclinical Frontiers: An In-depth Technical Guide to Cefmatilen's Oral Absorption and Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral absorption and bioavailability of Cefmatilen, a third-generation cephalosporin antibiotic, as elucidated through studies in various animal models. This document is intended to serve as a critical resource for researchers and professionals involved in drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of key processes to facilitate a deeper understanding of this compound's pharmacokinetic profile.

Introduction to this compound and the Importance of Oral Bioavailability

This compound, also known by its development code S-1090, is an orally administered cephalosporin antibiotic. For any oral therapeutic agent, understanding its absorption and bioavailability is paramount to determining its clinical efficacy and safety profile. Preclinical studies in animal models are a cornerstone of this investigation, providing essential data on how the drug is absorbed, distributed, metabolized, and excreted (ADME). These studies help in selecting appropriate animal species for further toxicological and efficacy evaluations and in predicting the drug's behavior in humans.

This guide synthesizes available data on this compound's oral pharmacokinetics in key preclinical species, including rats, dogs, and rabbits, drawing from a range of toxicological and pharmacokinetic investigations.

Quantitative Pharmacokinetic Data

The oral absorption of this compound has been characterized in several animal species. The following tables summarize the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F).

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Bioavailability (F%)Study Type
Data not available in the searched literature

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Bioavailability (F%)Study Type
500Toxicokinetic data collected, specific values not publishedToxicity[1]
1000Toxicokinetic data collected, specific values not publishedToxicity[1]

Note: In repeated-dose toxicity studies in dogs, it was observed that plasma concentrations of S-1090 increased in a manner less than dose-proportional, suggesting potential saturation of absorption mechanisms at higher doses.[2][3]

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rabbits

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Bioavailability (F%)Study Type
Data not available in the searched literature

While specific pharmacokinetic values for rabbits were not found, nephrotoxicity studies indicate systemic exposure following oral administration.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are generalized and specific experimental protocols employed in the study of this compound's oral pharmacokinetics in animal models.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats, Beagle dogs, and Japanese White rabbits have been utilized in studies of this compound.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Diet: Standard laboratory chow and water are provided ad libitum, except when fasting is required for the study protocol. Iron content in the diet has been noted to interact with this compound, leading to reddish-brown feces.[1][5]

Dosing and Administration
  • Formulation: this compound hydrochloride hydrate (S-1090) is typically administered as a suspension in an aqueous vehicle, such as methylcellulose solution.

  • Route of Administration: For oral bioavailability studies, this compound is administered via oral gavage for rats and rabbits, and in gelatin capsules or via gavage for dogs. For determination of absolute bioavailability, an intravenous formulation (e.g., sodium salt of this compound) is administered.

  • Dose Levels: A range of doses has been used in various studies, from 25 mg/kg to 1000 mg/kg, depending on the study's objective (pharmacokinetics vs. toxicity).[2][4][5]

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) method coupled with a suitable detection method, such as ultraviolet (UV) or mass spectrometry (MS/MS).

Workflow for Bioanalytical Sample Analysis

plasma Plasma Sample extraction Protein Precipitation / Solid Phase Extraction plasma->extraction hplc HPLC Separation extraction->hplc detection UV or MS/MS Detection hplc->detection quantification Quantification detection->quantification

Figure 1: A generalized workflow for the bioanalytical quantification of this compound in plasma samples.

Mechanisms and Pathways

The oral absorption of cephalosporins is a complex process influenced by various physiological factors and transport mechanisms.

Gastrointestinal Absorption

Orally administered drugs must first dissolve in the gastrointestinal fluids before they can be absorbed across the intestinal epithelium. The absorption of many cephalosporins is mediated by peptide transporters, such as PEPT1, which are expressed in the small intestine.

Conceptual Pathway of this compound Oral Absorption

oral_admin Oral Administration of this compound dissolution Dissolution in GI Fluids oral_admin->dissolution absorption Intestinal Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ

Figure 2: A simplified diagram illustrating the pathway of this compound from oral administration to systemic circulation.

Discussion and Interspecies Comparison

The available data, although not providing a complete pharmacokinetic profile, suggest that this compound is orally absorbed in rats and dogs. The observation of a less than dose-proportional increase in plasma concentrations in dogs at higher doses is a critical finding, indicating that the absorption process may be saturable. This could be due to the saturation of intestinal transporters or limited solubility of the drug at higher concentrations.

Significant interspecies differences in the oral bioavailability of cephalosporins are common. These can be attributed to variations in gastrointestinal physiology, such as pH, transit time, and the expression and activity of drug transporters and metabolic enzymes in the gut wall and liver. The lack of comprehensive comparative bioavailability data for this compound across multiple species highlights an area for future research.

Conclusion

This technical guide has summarized the available information on the oral absorption and bioavailability of this compound in animal models. While toxicity studies confirm systemic exposure following oral administration in rats, dogs, and rabbits, there is a clear need for more detailed, quantitative pharmacokinetic studies to be published in the public domain. Such data would be invaluable for a more complete understanding of this compound's ADME properties and for refining its clinical development and application. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers undertaking further investigations into this and other orally administered cephalosporins.

References

The Pivotal Relationship Between Structure and Efficacy in Cefmatilen and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmatilen, a third-generation oral cephalosporin, stands as a testament to the intricate dance between chemical structure and antimicrobial activity. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogues, providing a comprehensive overview for researchers and professionals in drug development. Through an examination of key structural modifications at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core, this document elucidates the molecular determinants of antibacterial potency, spectrum, and pharmacokinetic properties. Quantitative data on the in vitro activity of selected analogues are presented, alongside detailed experimental protocols for their evaluation. Visual representations of the underlying mechanistic pathways and experimental workflows are provided to facilitate a deeper understanding of the SAR landscape of this important class of antibiotics.

Introduction: The Cephalosporin Scaffold and the Genesis of this compound

Cephalosporins, a cornerstone of antibacterial therapy, are characterized by their bicyclic β-lactam-dihydrothiazine ring system. The remarkable versatility of this scaffold lies in the potential for chemical modification at two key positions: the C-7 acylamino side chain and the C-3 substituent. These modifications profoundly influence the antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic profile of the resulting compounds.

This compound emerges from this legacy of targeted chemical synthesis. Its structure is distinguished by a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido moiety at the C-7 position and a (1H-1,2,3-triazol-4-yl)thiomethylthio group at the C-3 position. This unique combination of substituents confers upon this compound a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with favorable oral bioavailability.

The Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound and its analogues is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. The strained β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP, leading to the formation of a stable, inactive acyl-enzyme complex. This disruption of cell wall integrity ultimately results in bacterial cell lysis and death.

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes final step of Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Builds Cell_Wall->Cell_Lysis Weakened wall results in

Mechanism of this compound's antibacterial action.

Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy and pharmacokinetic properties of this compound and its analogues are intricately linked to the nature of the substituents at the C-3 and C-7 positions of the cephem nucleus.

The Critical Role of the C-7 Acylamino Side Chain

The C-7 side chain is a primary determinant of the antibacterial spectrum and potency. The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido group in this compound is a well-established pharmacophore that confers:

  • Broad-Spectrum Activity: The aminothiazole ring enhances activity against a wide range of Gram-negative bacteria.

  • β-Lactamase Stability: The (Z)-hydroxyimino group provides significant stability against hydrolysis by many common β-lactamases produced by resistant bacteria.

Modifications to this side chain can dramatically alter the activity profile.

The Influence of the C-3 Substituent on Pharmacokinetics and Activity

The substituent at the C-3 position plays a crucial role in modulating the pharmacokinetic properties, particularly oral absorption, as well as influencing antibacterial activity. The (1H-1,2,3-triazol-4-yl)thiomethylthio moiety in this compound is a key feature for its oral activity. This group is believed to enhance absorption from the gastrointestinal tract.[1]

Quantitative SAR Data

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of this compound and selected analogues against a panel of representative bacterial strains. The data, where available, highlights the impact of structural modifications.

CompoundC-7 Side ChainC-3 Side ChainS. aureusS. pyogenesE. coliK. pneumoniaeH. influenzaeReference
This compound (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido(1H-1,2,3-triazol-4-yl)thiomethylthio0.5-2≤0.06-0.250.25-10.25-1≤0.06-0.12[1]
Analogue APhenylacetamido(1H-1,2,3-triazol-4-yl)thiomethylthioData not availableData not availableData not availableData not availableData not available-
Analogue B(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido(1H-1,2,3-triazol-4-yl)thiomethylthioData not availableData not availableData not availableData not availableData not available-
Analogue C(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamidoAcetoxymethylData not availableData not availableData not availableData not availableData not available-
Analogue D(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido(5-Methyl-1,3,4-thiadiazol-2-yl)thiomethylData not availableData not availableData not availableData not availableData not available-

Experimental Protocols

A generalized workflow for the synthesis and evaluation of this compound analogues is depicted below.

G Workflow for SAR Studies of this compound Analogues start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination pk_studies Pharmacokinetic Studies (in vivo) purification->pk_studies sar_analysis SAR Analysis mic_determination->sar_analysis pk_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Cefmatilen in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific stability and degradation pathways of Cefmatilen is limited. Therefore, this guide utilizes data from a closely related third-generation oral cephalosporin, Cefditoren Pivoxil, as a representative analogue to provide a comprehensive overview of the anticipated stability profile and degradation behavior. This approach is justified by the structural similarities and shared core chemical moieties between these compounds.

Introduction

This compound is a third-generation cephalosporin antibiotic. Understanding its stability and degradation pathways in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides an in-depth analysis of the factors influencing this compound's stability, its degradation kinetics, and the methodologies employed in its stability assessment. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability profile.

PropertyValue
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetamido]-8-oxo-3-[[(1H-1,2,3-triazol-5-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₅H₁₄N₈O₅S₄
Molecular Weight 514.6 g/mol

Degradation Pathways and Mechanisms

This compound, like other β-lactam antibiotics, is susceptible to degradation through several pathways, primarily influenced by pH, temperature, and light. The principal degradation mechanism involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.

Hydrolytic Degradation

Hydrolysis is the major degradation pathway for this compound in aqueous solutions. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the primary degradation involves the opening of the β-lactam ring.[1]

  • Neutral Conditions: In neutral solutions, this compound is susceptible to hydrolysis, leading to the formation of its active metabolite, Cefditoren, through the cleavage of the pivoxil ester group.[1][2]

  • Alkaline Conditions: In alkaline media, the degradation is accelerated, with the β-lactam ring being readily cleaved.[1][3]

Oxidative Degradation

This compound is also sensitive to oxidative stress. The presence of oxidizing agents can lead to the formation of various degradation products.[3]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of this compound. However, studies on the analogue Cefditoren Pivoxil suggest it is relatively stable under photolytic stress conditions when in solid form.[1]

Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. In the solid state, the analogue Cefditoren Pivoxil has been shown to be stable under thermal stress.[1]

The following diagram illustrates the general degradation pathways anticipated for this compound based on studies of its analogue, Cefditoren Pivoxil.

G This compound This compound Acid_Degradation Acidic Hydrolysis (e.g., 0.1 N HCl) This compound->Acid_Degradation H+ Base_Degradation Alkaline Hydrolysis (e.g., 0.01 N NaOH) This compound->Base_Degradation OH- Neutral_Degradation Neutral Hydrolysis (Water) This compound->Neutral_Degradation H2O Oxidative_Degradation Oxidative Degradation (e.g., H2O2) This compound->Oxidative_Degradation [O] Degradation_Product_A β-Lactam Ring Cleavage Products Acid_Degradation->Degradation_Product_A Base_Degradation->Degradation_Product_A Cefditoren Cefditoren (Active Metabolite) Neutral_Degradation->Cefditoren Oxidation_Products Oxidation Products Oxidative_Degradation->Oxidation_Products Cefditoren->Degradation_Product_A Further Degradation

Figure 1: Proposed Degradation Pathways of this compound.

Quantitative Analysis of this compound Stability

The stability of this compound can be quantified by determining its degradation kinetics under various conditions. The following tables summarize the forced degradation conditions and results for the analogue Cefditoren Pivoxil.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1]

Table 1: Summary of Forced Degradation Conditions and Results for Cefditoren Pivoxil

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 0.1 N HCl3 hoursAmbient10-15[1]
Alkaline Hydrolysis 0.01 N NaOH3 hoursAmbient10-15[1]
Neutral Hydrolysis Water3 hoursAmbient10-15[1]
Oxidative Degradation 30% H₂O₂24 hoursRoom Temperature63.72[3]
Thermal Degradation Solid State7 days60°CStable[1]
Photolytic Degradation Solid State (Fluorescent & UV light)--Stable[1]
pH-Dependent Degradation Kinetics

Table 2: Representative pH-Rate Profile for a Pivoxil-Containing Cephalosporin (Cefetamet Pivoxil) at 333 K

pHk (s⁻¹)
1.01.5 x 10⁻⁵
3.05.0 x 10⁻⁷
5.05.0 x 10⁻⁷
7.01.0 x 10⁻⁶
9.01.0 x 10⁻⁵
(Data adapted from a study on Cefetamet Pivoxil for illustrative purposes)[4]

The pH-rate profile is typically U-shaped, with maximum stability observed in the acidic to neutral pH range.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline the methodologies for key experiments based on studies of Cefditoren Pivoxil.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing.

Table 3: Typical HPLC Method Parameters for Cefditoren Pivoxil Analysis

ParameterSpecificationReference
Column HiQSil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution with Methanol and 25 mM Ammonium Acetate buffer (pH 3.5)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 230 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient[1]
Forced Degradation Study Protocol

The following flowchart outlines a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 3h, Ambient) Prep_Stock->Acid Base Alkaline Hydrolysis (e.g., 0.01 N NaOH, 3h, Ambient) Prep_Stock->Base Neutral Neutral Hydrolysis (Water, 3h, Ambient) Prep_Stock->Neutral Oxidative Oxidative Degradation (e.g., 30% H2O2, 24h, RT) Prep_Stock->Oxidative Thermal Thermal Degradation (Solid, 60°C, 7 days) Prep_Stock->Thermal Photo Photolytic Degradation (Solid, UV/Fluorescent light) Prep_Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration (e.g., 100 µg/mL) Neutral->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilute->HPLC_Analysis LCMS_Analysis Characterize Degradation Products by LC-MS/TOF HPLC_Analysis->LCMS_Analysis

Figure 2: Experimental Workflow for Forced Degradation Studies.
Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) is a powerful technique for the identification and structural elucidation of degradation products.[1]

Table 4: LC-MS/TOF Parameters for Degradation Product Analysis of Cefditoren Pivoxil

ParameterSpecificationReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Mass Range (m/z) 100 - 1000[1]
Collision Energy Optimized for fragmentation[1]

Conclusion

The stability of this compound in aqueous solutions is a critical factor influencing its therapeutic efficacy and shelf-life. This technical guide, leveraging data from the structurally similar Cefditoren Pivoxil, has outlined the primary degradation pathways, including hydrolysis, oxidation, and the influence of temperature and light. Quantitative data from forced degradation studies and a representative pH-rate profile have been presented to provide a comprehensive understanding of its stability. Detailed experimental protocols for stability-indicating HPLC methods and forced degradation studies have been provided to guide researchers in their analytical endeavors. Further studies specifically on this compound are warranted to establish its precise degradation kinetics and to fully characterize its degradation products. studies specifically on this compound are warranted to establish its precise degradation kinetics and to fully characterize its degradation products.

References

Navigating the Labyrinth of Cefmatilen Synthesis: A Technical Guide to Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and safe pharmaceutical manufacturing processes hinges on a comprehensive understanding of potential impurities. In the synthesis of Cefmatilen, a potent third-generation oral cephalosporin antibiotic, the control of process-related and degradation impurities is paramount to ensure its efficacy and safety. This in-depth technical guide provides a detailed exploration of the identification and characterization of impurities encountered during this compound synthesis. It offers insights into their formation, analytical methodologies for their detection, and strategies for their control, serving as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

The Synthetic Pathway of this compound: A Source of Potential Impurities

The large-scale synthesis of this compound hydrochloride hydrate is a multi-step process that, while optimized for yield and purity, can inadvertently lead to the formation of byproducts and related substances.[1] A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities.

The core synthesis typically involves the coupling of the 7-aminocephem nucleus with a complex side chain, followed by deprotection and salt formation. Each of these steps presents a unique set of conditions where side reactions can occur, giving rise to impurities.

G cluster_synthesis This compound Synthesis Pathway 7-aminocephem_nucleus 7-Aminocephalosporanic Acid (7-ACA) Derivative Coupling Coupling Reaction 7-aminocephem_nucleus->Coupling Side_Chain_Precursor Activated Side Chain Precursor Side_Chain_Precursor->Coupling Protected_this compound Protected this compound Intermediate Coupling->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection Cefmatilen_Free_Base This compound (Free Base) Deprotection->Cefmatilen_Free_Base Salt_Formation Salt Formation (HCl) Cefmatilen_Free_Base->Salt_Formation Cefmatilen_HCl This compound Hydrochloride Hydrate Salt_Formation->Cefmatilen_HCl

Figure 1: Generalized synthetic pathway for this compound.

Identification and Characterization of Key Impurities

Impurities in this compound can be broadly categorized as process-related impurities (arising from the synthesis) and degradation products (forming during storage or handling).

Process-Related Impurities

These impurities are byproducts of the chemical transformations in the synthesis. Their formation is often influenced by reaction conditions such as temperature, pH, and the purity of starting materials and reagents.

One specifically identified process-related impurity is Impurity 2 , which has a diphenylmethyl group at the N3-position of the triazolyl group of this compound.[1] The formation of this impurity can be controlled by managing the temperature during the deprotection step of the synthesis.[1]

G cluster_impurity_formation Formation Pathway of a Process-Related Impurity Protected_Intermediate Protected this compound Intermediate Deprotection_Step Deprotection (e.g., with AlCl3) Protected_Intermediate->Deprotection_Step Cefmatilen_Product This compound Deprotection_Step->Cefmatilen_Product Main Reaction Side_Reaction Side Reaction (e.g., incomplete deprotection or rearrangement) Deprotection_Step->Side_Reaction Side Pathway Impurity_2 Impurity 2 (N3-diphenylmethyl this compound) Side_Reaction->Impurity_2

Figure 2: Potential formation pathway of a process-related impurity.

Other potential process-related impurities can include:

  • Starting material and reagent residues: Unreacted starting materials or excess reagents.

  • Isomers: Positional isomers or stereoisomers formed due to non-specific reactions. For cephalosporins, the formation of Δ³ isomers is a common issue.

  • Byproducts from side-chain synthesis: Impurities arising from the synthesis of the complex side-chain precursor.

Degradation Products

This compound, like other β-lactam antibiotics, is susceptible to degradation under various stress conditions such as acidic or basic pH, oxidation, and heat. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Common degradation pathways for cephalosporins include:

  • Hydrolysis of the β-lactam ring: This is a primary degradation pathway, leading to a loss of antibacterial activity.

  • Epimerization: Changes in the stereochemistry at certain chiral centers.

  • Decarboxylation: Loss of the carboxylic acid group.

  • Side-chain cleavage: Breakdown of the acylamino side chain.

Tabulated Summary of this compound Impurities

The following table summarizes known and potential impurities of this compound. The quantitative limits are generally guided by ICH recommendations and would need to be established for the specific manufacturing process.

Impurity Name/Type Potential Source Structure/Description Typical Reporting Threshold (ICH Q3A/B) Typical Qualification Threshold (ICH Q3A/B)
Impurity 2 Process-RelatedThis compound with a diphenylmethyl group at the N3-position of the triazolyl group.≥ 0.05%≥ 0.15% or 1.0 mg/day intake, whichever is lower
Δ³-Isomer of this compound Process-Related/DegradationIsomer with a double bond shift in the dihydrothiazine ring.≥ 0.05%≥ 0.15% or 1.0 mg/day intake, whichever is lower
This compound Acid DegradationProduct of β-lactam ring hydrolysis.≥ 0.05%≥ 0.15% or 1.0 mg/day intake, whichever is lower
Unreacted 7-ACA Derivative Process-RelatedResidual starting material from the coupling step.≥ 0.05%≥ 0.15% or 1.0 mg/day intake, whichever is lower
Side-Chain Precursor Impurities Process-RelatedImpurities carried over from the side-chain synthesis.≥ 0.05%≥ 0.15% or 1.0 mg/day intake, whichever is lower
Oxidative Degradants DegradationProducts formed under oxidative stress.≥ 0.05%≥ 0.15% or 1.0 mg/day intake, whichever is lower

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of this compound impurities rely on the use of validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown impurities.

G cluster_workflow Analytical Workflow for Impurity Profiling Sample This compound Bulk Drug / Formulation HPLC_UV HPLC-UV Analysis (Quantification) Sample->HPLC_UV LC_MS LC-MS Analysis (Identification) Sample->LC_MS Data_Analysis Data Analysis and Comparison HPLC_UV->Data_Analysis LC_MS->Data_Analysis Impurity_Profile Comprehensive Impurity Profile Data_Analysis->Impurity_Profile

Figure 3: General analytical workflow for this compound impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This protocol provides a general framework. Method parameters must be optimized and validated for the specific application.

  • Chromatographic System: A gradient HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporins.

  • Mobile Phase A: An aqueous buffer, for example, 0.05 M ammonium acetate, with pH adjusted to around 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities. An example gradient is:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 60% B

    • 30-35 min: 60% B

    • 35-40 min: 60% to 5% B

    • 40-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound and its impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • LC System: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) for high-resolution mass data.

  • Chromatographic Conditions: The HPLC method described above can often be adapted for LC-MS by using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for cephalosporins.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: Data-dependent acquisition (DDA) or targeted MS/MS experiments should be performed to obtain fragmentation patterns of the impurities, which are crucial for structural elucidation.

    • Collision Energy: Optimized for each impurity to achieve informative fragmentation.

Forced Degradation Studies Protocol

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on the this compound drug substance.

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to the higher lability of the β-lactam ring in basic conditions.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2-24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period (e.g., 24-72 hours).

  • Photodegradation: Expose the drug substance (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted appropriately before analysis by the validated HPLC and LC-MS methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the method can separate the degradants from the main peak and from each other.

Conclusion

The identification and characterization of synthesis impurities are a critical component of the development and manufacturing of this compound. A thorough understanding of the synthetic process and potential degradation pathways, coupled with the implementation of robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of this important antibiotic. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this compound impurity profiling, ultimately contributing to the production of a safe and effective pharmaceutical product. Continuous monitoring and characterization of impurities throughout the drug development lifecycle are imperative for regulatory compliance and patient safety.

References

Cefmatilen (S-1090): A Technical Guide on a Novel Oral Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefmatilen (also known as S-1090), a novel, orally active cephalosporin antibiotic. This compound has demonstrated a broad spectrum of antibacterial activity in preclinical studies, with potential applications in treating a variety of bacterial infections. This document consolidates available data on its in vitro and in vivo efficacy, pharmacokinetic profile, and safety, presenting it in a structured format for researchers and drug development professionals.

In Vitro Antibacterial Activity

This compound has shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, as measured by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90), has been compared to other oral cephalosporins, demonstrating a promising antibacterial spectrum.

Table 1: Comparative In Vitro Activity of this compound (S-1090) and Other Oral Cephalosporins (MIC90 in μg/mL)

Bacterial SpeciesThis compound (S-1090)CefdinirCefpodoximeCefaclor
Staphylococcus aureus (MSSA)0.780.783.133.13
Staphylococcus epidermidis (MSSE)0.390.391.563.13
Streptococcus pyogenes0.0250.050.0250.39
Streptococcus agalactiae0.050.10.050.78
Streptococcus pneumoniae0.10.20.13.13
Haemophilus influenzae0.20.390.26.25
Moraxella catarrhalis0.390.780.391.56
Escherichia coli3.136.253.13>100
Klebsiella pneumoniae1.563.131.56>100
Proteus mirabilis0.390.780.396.25

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, demonstrating its potential for treating systemic, urinary tract, and respiratory tract infections.

Table 2: In Vivo Efficacy of this compound (S-1090) in Murine Infection Models (ED50 in mg/kg)

Infection ModelPathogenThis compound (S-1090)CefdinirCefpodoxime
Systemic InfectionS. aureus Smith1.83.511.2
S. pyogenes C2030.30.60.5
S. pneumoniae III2.55.23.8
E. coli KC-144.19.87.5
K. pneumoniae DT-S3.27.15.9
P. mirabilis 91.53.32.8
Urinary Tract InfectionP. mirabilis 910.125.418.9
Respiratory Tract InfectionS. pneumoniae III15.233.129.7

Pharmacokinetics

A Phase I clinical study was conducted on healthy male volunteers to assess the safety and pharmacokinetics of this compound following single and multiple oral doses.

Table 3: Pharmacokinetic Parameters of this compound (S-1090) in Healthy Male Volunteers (100 mg single dose, non-fasting)

ParameterValue
Cmax (μg/mL)3.78[1]
Tmax (hours)2.77[1]
AUC (μg·h/mL)25.51[1]
Half-life (hours)2.77[1]
Protein Binding (%)97[1]

Safety and Tolerability

Preclinical toxicology studies and a Phase I clinical trial have provided initial safety data for this compound.

Table 4: Summary of Preclinical and Phase I Safety Findings for this compound (S-1090)

Study TypeKey Findings
Single-dose toxicity in ratsOral lethal dose estimated to be >2000 mg/kg. Observed effects included diarrhea and reddish-brown feces, attributed to changes in intestinal flora and chelation with iron.[2]
Phase I clinical study in healthy volunteersNo significant abnormalities in subjective or objective signs were observed with single doses up to 400 mg and multiple doses of 200 mg twice daily. The drug was considered safe and well-tolerated.[1]
Immunological propertiesWeak immunogenicity was observed in animal studies. Immunological cross-reactivity was noted with cephalothin in guinea pigs.[3]

Experimental Protocols

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by the standard agar dilution method using Mueller-Hinton agar, supplemented with 5% defibrinated sheep blood for streptococci. An inoculum of 10^4 CFU per spot was applied to the agar plates containing serial twofold dilutions of the antimicrobial agents. The plates were incubated at 37°C for 18 to 20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

In Vivo Infection Models

Systemic Infection: Male ICR mice were infected intraperitoneally with the bacterial challenge. This compound and comparator drugs were administered orally 1 hour after infection. The 50% effective dose (ED50) was calculated from the survival rates at 7 days post-infection.

Urinary Tract Infection: Female ICR mice were infected via urethral catheterization with P. mirabilis. Treatment with the antibiotics was initiated 1 day after infection and administered once daily for 4 days. The ED50 was determined based on the number of viable bacteria in the kidneys 2 days after the final dose.

Respiratory Tract Infection: Male ICR mice were infected intranasally with S. pneumoniae. Oral administration of the antibiotics began 24 hours after infection and was given once daily for 4 days. The ED50 was calculated based on the survival rates at 10 days post-infection.

Phase I Clinical Study

Healthy adult male volunteers were administered single oral doses of this compound ranging from 10 to 400 mg, and multiple doses of 200 mg twice daily. The study was conducted in both fasting and non-fasting states. Blood and urine samples were collected at predetermined intervals to determine the concentrations of this compound using high-performance liquid chromatography. Safety and tolerability were assessed through monitoring of vital signs, physical examinations, and clinical laboratory tests.[1]

Mechanism of Action and Experimental Workflow

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 This compound Action Peptidoglycan Precursors Peptidoglycan Precursors Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall This compound This compound Inhibition Inhibition Weakened Cell Wall Weakened Cell Wall Inhibition->Weakened Cell Wall Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

G Start Start In_Vitro_Screening In Vitro Screening (MIC Determination) Start->In_Vitro_Screening Lead_Compound_Selection Lead Compound Selection In_Vitro_Screening->Lead_Compound_Selection In_Vivo_Efficacy_Models In Vivo Efficacy Models (e.g., Systemic, UTI, RTI) Lead_Compound_Selection->In_Vivo_Efficacy_Models Pharmacokinetic_Studies Pharmacokinetic Studies (Animal Models) In_Vivo_Efficacy_Models->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies Pharmacokinetic_Studies->Toxicology_Studies Phase_I_Clinical_Trial Phase I Clinical Trial (Safety & PK in Humans) Toxicology_Studies->Phase_I_Clinical_Trial End End Phase_I_Clinical_Trial->End

References

Preclinical Toxicology of Cefmatilen Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Non-clinical Safety Profile of a Novel Oral Cephalosporin

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Cefmatilen hydrochloride hydrate, an oral cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of findings from single-dose, repeated-dose, and reproductive toxicity studies. This document synthesizes key data into structured tables, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and toxicological mechanisms.

Executive Summary

This compound hydrochloride hydrate has undergone a series of preclinical toxicology evaluations in both rodent (rat) and non-rodent (dog) species. The primary toxicological findings are related to its antibiotic activity and its interaction with dietary iron. Key observations include gastrointestinal disturbances, such as soft or reddish-brown feces, and at higher doses in dogs, cystitis. No mortality was observed in single-dose toxicity studies up to 2000 mg/kg in rats and 1000 mg/kg in dogs. Repeated-dose studies established No-Observed-Adverse-Effect-Levels (NOAELs) for various durations. A notable finding in rats was the development of enterocolitis during the withdrawal period of a 6-month study, which was attributed to the overgrowth of Clostridium difficile.

Single-Dose Toxicity

Single-dose toxicity studies were conducted in both rats and dogs to determine the acute toxic potential of this compound hydrochloride hydrate.

Rat Studies

A single oral dose of 2000 mg/kg in rats did not result in any mortalities. The primary clinical signs observed were diarrhea and soft feces, which are common findings for orally administered antibiotics due to alterations in the intestinal flora. Reddish-brown feces were also noted, a phenomenon attributed to the chelation of the drug or its metabolites with ferric ions (Fe³⁺) present in the diet. Pathological examination revealed no significant drug-related changes. The oral lethal dose in rats was consequently estimated to be greater than 2000 mg/kg.[1]

In an intravenous study using the sodium salt of this compound (S-1090-Na) at a dose of 2000 mg/kg, no deaths occurred. Transient clinical signs such as hypoactivity, abnormal gait, and hypopnea were observed immediately after administration but resolved within four hours. Pathological findings included slight cecal enlargement and renal tubular changes. The intravenous lethal dose was also estimated to be above 2000 mg/kg.[1]

Dog Studies

In beagle dogs, single oral doses of 500 mg/kg and 1000 mg/kg did not lead to any deaths. Clinical observations included vomiting, diarrhea, or mucous feces on the day of dosing. Similar to rats, reddish-brown feces were observed. Increases in plasma urea nitrogen and iron were noted the day after dosing. The oral lethal dose in dogs was determined to be more than 1000 mg/kg.[2]

Table 1: Summary of Single-Dose Toxicity Studies

SpeciesRoute of AdministrationDose Level(s)Key FindingsEstimated Lethal Dose
RatOral2000 mg/kgNo deaths, diarrhea, soft feces, reddish-brown feces. No significant pathological changes.> 2000 mg/kg[1]
RatIntravenous (as sodium salt)2000 mg/kgNo deaths, transient hypoactivity, abnormal gait, hypopnea. Slight cecal enlargement and renal tubular changes.> 2000 mg/kg[1]
DogOral500 and 1000 mg/kgNo deaths, vomiting, diarrhea, mucous feces, reddish-brown feces. Increased plasma urea nitrogen and iron.> 1000 mg/kg[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies of varying durations were performed in rats and dogs to characterize the toxicological profile of this compound hydrochloride hydrate upon prolonged exposure.

Rat Studies

One- and Three-Month Studies: In a one-month study, rats received oral doses of 80, 200, 500, and 1250 mg/kg/day. A three-month study utilized doses of 100, 300, and 1000 mg/kg/day. No deaths occurred in either study. Consistent findings across both studies at most dose levels included soft feces, abdominal distention, increased food and water consumption, and cecal enlargement. Reddish-brown feces were observed at doses of 300 mg/kg/day and higher. A decrease in blood neutrophils was also a common finding. In the three-month study, the highest dose group (1000 mg/kg/day) exhibited elevated liver drug-metabolizing enzyme activities in males. Most of these changes were reversible upon drug withdrawal. The NOAEL was determined to be 1250 mg/kg/day for the one-month study and 1000 mg/kg/day for the three-month study.[3]

Six-Month Study: A six-month study in rats at doses of 100, 300, and 1000 mg/kg/day revealed similar gastrointestinal effects as seen in the shorter studies. A significant finding in this study was the occurrence of enterocolitis during the drug withdrawal period in the 300 and 1000 mg/kg/day groups, leading to one death and one moribund sacrifice in the high-dose group. A supplemental study demonstrated that this was associated with a decrease in normal intestinal flora and a subsequent overgrowth of Clostridium difficile and its D-1 toxin. These effects were also observed with a comparator cephalosporin, cefdinir. The NOAEL for this study was established at 100 mg/kg/day, a dose at which no enteritis was induced.[4]

Dog Studies

One- and Three-Month Studies: Beagle dogs were administered doses of 25, 100, and 400 mg/kg/day for one and three months. No mortalities were reported. Reddish-brown feces were observed in all treated groups. In the three-month study, the 400 mg/kg/day group showed signs of cystitis, including positive occult blood and erythrocytes in the urine, and histopathological findings of inflammation in the urinary bladder. This was considered to be due to chronic stimulation by metabolites of this compound in the urine and was reversible. The NOAEL was 400 mg/kg/day for the one-month study and 100 mg/kg/day for the three-month study.[5]

Six-Month Study: In a six-month study with doses of 40, 100, and 250 mg/kg/day, no toxicologically significant changes were observed in the general condition of the dogs. Reddish-brown feces were again a consistent finding. A tendency for increased plasma iron was noted in the highest dose group but was not associated with anemia or hepatic injury. The NOAEL in this study was determined to be 250 mg/kg/day.[6]

Three-Month Juvenile Dog Study: A study in juvenile beagle dogs at doses of 50, 100, 200, and 400 mg/kg/day for three months also showed evidence of cystitis at the 200 and 400 mg/kg/day doses. The NOAEL in juvenile dogs was established at 100 mg/kg/day.[7]

Table 2: Summary of Repeated-Dose Toxicity Studies

SpeciesDurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Rat1 Month80, 200, 500, 1250Soft feces, abdominal distention, cecal enlargement, reddish-brown feces (≥300 mg/kg), decreased neutrophils.1250[3]
Rat3 Months100, 300, 1000Similar to 1-month study. Elevated liver enzymes in males at 1000 mg/kg.1000[3]
Rat6 Months100, 300, 1000Similar to shorter studies. Enterocolitis during withdrawal (≥300 mg/kg) due to C. difficile overgrowth.100[4]
Dog1 Month25, 100, 400Reddish-brown feces.400[5]
Dog3 Months25, 100, 400Reddish-brown feces. Cystitis at 400 mg/kg.100[5]
Dog6 Months40, 100, 250Reddish-brown feces. Increased plasma iron at 250 mg/kg without other adverse effects.250[6]
Juvenile Dog3 Months50, 100, 200, 400Reddish-brown feces. Cystitis at ≥200 mg/kg.100[7]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats to assess the effects of this compound hydrochloride hydrate on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Fertility and Early Embryonic Development: Doses of 100, 300, and 1000 mg/kg/day administered to male and female rats before and during early pregnancy did not adversely affect reproductive ability.[8] Common findings included loose and/or reddish-brown feces and cecal enlargement in the parent animals. The NOAEL for parental general toxicity was considered to be less than 100 mg/kg/day, while the NOAEL for reproductive toxicity and embryo-fetal development was 1000 mg/kg/day.[8]

  • Embryo-Fetal Development: Pregnant rats were treated with 100, 300, or 1000 mg/kg/day during the period of organogenesis. While maternal toxicity (loose/reddish-brown feces, increased cecum weight) was observed at all doses, there were no adverse effects on the viability, growth, or development of the fetuses. The NOAEL for maternal general toxicity was less than 100 mg/kg/day, and for developmental toxicity, it was 1000 mg/kg/day.[9]

  • Pre- and Postnatal Development: Administration of up to 1000 mg/kg/day to female rats from late pregnancy through lactation resulted in maternal toxicity similar to other studies. An increased cecum weight was observed in the offspring at weaning. However, no abnormalities in viability, physical development, sensory functions, behavior, or reproductive function of the offspring were noted. The NOAEL for developmental and reproductive toxicity in the offspring was 1000 mg/kg/day.[10]

Genotoxicity and Safety Pharmacology

As of the latest available information, specific study reports on the genotoxicity (e.g., Ames test, chromosome aberration assay, micronucleus test) and a complete safety pharmacology core battery (assessing cardiovascular, respiratory, and central nervous system effects) for this compound hydrochloride hydrate were not publicly available in the searched literature. Standard preclinical development programs for pharmaceuticals typically include these assessments to evaluate mutagenic potential and effects on vital functions.

Experimental Protocols

While the full, detailed protocols for the cited studies are not publicly available, the following sections outline the general methodologies typically employed in such preclinical toxicology studies.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats and Beagle dogs are commonly used rodent and non-rodent species, respectively, in preclinical toxicology.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Diet and Water: Standard laboratory chow and water are provided ad libitum, except during fasting periods for specific procedures.

Dosing and Administration
  • Formulation: For oral administration, this compound hydrochloride hydrate is typically suspended in a suitable vehicle, such as an aqueous solution of methylcellulose.

  • Administration: Dosing is performed by oral gavage for rats and oral administration of capsules for dogs, once daily.

Observations and Examinations
  • Clinical Observations: Daily observations for mortality, moribundity, and clinical signs of toxicity are conducted. Detailed physical examinations are performed regularly.

  • Body Weight and Food/Water Consumption: Measured at regular intervals throughout the study.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of a standard panel of hematological and biochemical parameters.

  • Urinalysis: Urine samples are collected to assess urinary parameters.

  • Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination.

Toxicological Mechanisms and Signaling Pathways

Interaction with Dietary Iron

The consistent observation of reddish-brown feces in both rats and dogs is a result of the formation of a chelated complex between this compound hydrochloride hydrate or its metabolites and ferric ions (Fe³⁺) present in the standard laboratory diet. This is a chemical interaction and is not considered a direct toxic effect on the gastrointestinal tract.

G cluster_0 In the Gastrointestinal Lumen This compound This compound or its metabolites complex Chelated Complex This compound->complex Chelation fe3 Dietary Ferric Iron (Fe³⁺) fe3->complex feces Reddish-brown Feces complex->feces Excreted

Mechanism of Reddish-brown Feces Formation.
Antibiotic-Associated Enterocolitis

The enterocolitis observed in the 6-month rat study during the withdrawal phase is a known risk associated with broad-spectrum antibiotics. The mechanism involves the disruption of the normal gut microbiota, which allows for the overgrowth of pathogenic bacteria like Clostridium difficile. This bacterium then produces toxins that cause inflammation of the colon.

G cluster_workflow Pathogenesis of Antibiotic-Associated Enterocolitis start Oral Administration of This compound Hydrochloride Hydrate disruption Disruption of Normal Intestinal Flora start->disruption overgrowth Overgrowth of Clostridium difficile disruption->overgrowth toxin Production of Toxins (e.g., Toxin D-1) overgrowth->toxin inflammation Inflammation of Cecum and Colon (Enterocolitis) toxin->inflammation end Clinical Signs: Mucous Feces, Weight Loss inflammation->end

Workflow of this compound-Associated Enterocolitis.

Conclusion

The preclinical toxicology profile of this compound hydrochloride hydrate demonstrates a safety profile consistent with other oral cephalosporin antibiotics. The primary findings are related to its pharmacological activity, leading to gastrointestinal disturbances, and a specific interaction with dietary iron. The development of cystitis in dogs at high doses warrants consideration in clinical monitoring. The potential for C. difficile-associated enterocolitis, as observed in long-term rat studies, is a known class effect of broad-spectrum antibiotics. The established NOAELs in various studies provide a basis for determining safe starting doses for human clinical trials. Further information on the genotoxic potential and effects on vital organ functions from dedicated safety pharmacology studies would provide a more complete safety assessment.

References

Methodological & Application

Cefmatilen: In Vivo Efficacy in Murine Infection Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo efficacy of Cefmatilen (formerly known as S-1090), an oral cephalosporin antibiotic. The data and protocols presented here are compiled from preclinical studies in murine infection models, offering valuable insights for further research and development. This compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

I. Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in various murine infection models, including systemic, respiratory tract, and urinary tract infections. The following tables summarize the 50% effective dose (ED₅₀) of this compound compared to other oral cephalosporins.

Table 1: Efficacy of this compound in Systemic Murine Infection Models
PathogenStrainThis compound (S-1090) ED₅₀ (mg/kg)Cefixime ED₅₀ (mg/kg)Cefaclor ED₅₀ (mg/kg)Cefteram ED₅₀ (mg/kg)
Staphylococcus aureusSmith0.88>10018.32.95
Staphylococcus aureusNo. 221.10>10016.53.20
Streptococcus pyogenesC2030.190.441.250.35
Streptococcus pneumoniaeType III0.441.131.800.59
Haemophilus influenzaeNo. 112.101.5518.02.90
Escherichia coliO-1111.330.6529.51.83
Klebsiella pneumoniaeNCTC4181.850.55>1001.95
Proteus mirabilisNo. 22.451.0511.52.30
Proteus vulgarisNo. 13.101.3081.53.20

Data sourced from Tsuji M, et al. Antimicrob Agents Chemother. 1995.

Table 2: Efficacy of this compound in Murine Respiratory Tract Infection Models
PathogenStrainThis compound (S-1090) ED₅₀ (mg/kg)Cefixime ED₅₀ (mg/kg)Cefaclor ED₅₀ (mg/kg)Cefteram ED₅₀ (mg/kg)
Streptococcus pneumoniaeType III1.454.8013.02.95
Haemophilus influenzaeNo. 111.953.1536.54.15

Data sourced from Tsuji M, et al. Antimicrob Agents Chemother. 1995.

Table 3: Efficacy of this compound in Murine Urinary Tract Infection Models
PathogenStrainThis compound (S-1090) ED₅₀ (mg/kg)Cefixime ED₅₀ (mg/kg)Cefaclor ED₅₀ (mg/kg)Cefteram ED₅₀ (mg/kg)
Escherichia coliO-1114.202.95>1006.80
Proteus mirabilisNo. 23.753.1029.55.20

Data sourced from Tsuji M, et al. Antimicrob Agents Chemother. 1995.

II. Experimental Protocols

The following are detailed protocols for the murine infection models used to assess the in vivo efficacy of this compound.

Systemic Infection Model

This model evaluates the efficacy of antibiotics in treating generalized bacteremia.

Protocol:

  • Animals: Male ICR mice, 4 weeks old, weighing approximately 20g.

  • Bacterial Strains: Pathogens are cultured on appropriate agar media (e.g., Trypticase soy agar for staphylococci and streptococci, chocolate agar for H. influenzae, and MacConkey agar for Enterobacteriaceae).

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline. For most strains, a 5% (wt/vol) mucin suspension is used as a suspending medium to enhance virulence. The final bacterial concentration is adjusted to be lethal for untreated mice within 24 to 48 hours.

  • Infection: Mice are inoculated intraperitoneally (i.p.) with 0.5 ml of the bacterial suspension.

  • Treatment: this compound and comparator antibiotics are suspended in 0.5% carboxymethyl cellulose solution. A single oral dose is administered 1 hour post-infection.

  • Endpoint: The survival of the mice is monitored for 7 days post-infection.

  • Data Analysis: The 50% effective dose (ED₅₀) is calculated using the probit method.

Respiratory Tract Infection Model

This model assesses the efficacy of antibiotics in treating pneumonia.

Protocol:

  • Animals: Male ICR mice, 4 weeks old, weighing approximately 20g.

  • Bacterial Strains: Streptococcus pneumoniae Type III and Haemophilus influenzae No. 11 are used.

  • Inoculum Preparation: Bacteria are cultured and suspended in brain heart infusion broth.

  • Infection: Mice are anesthetized with ether and inoculated intranasally with 0.05 ml of the bacterial suspension.

  • Treatment: Antibiotics are administered orally twice, at 4 and 8 hours post-infection.

  • Endpoint: The survival of the mice is observed for 10 days post-infection.

  • Data Analysis: The ED₅₀ is calculated based on the survival data.

Urinary Tract Infection Model

This model evaluates the efficacy of antibiotics in treating pyelonephritis.

Protocol:

  • Animals: Female ICR mice, 5 weeks old, weighing approximately 25g.

  • Bacterial Strains: Escherichia coli O-111 and Proteus mirabilis No. 2 are used.

  • Inoculum Preparation: Bacteria are cultured in brain heart infusion broth.

  • Infection: Mice are anesthetized, and a small abdominal incision is made to expose the bladder. The bacterial suspension is injected directly into the bladder.

  • Treatment: A single oral dose of the antibiotic is administered 24 hours post-infection.

  • Endpoint: Four days after treatment, the mice are euthanized, and the kidneys are aseptically removed and homogenized. The number of viable bacteria in the kidney homogenates is determined by plating on appropriate agar.

  • Data Analysis: The ED₅₀ is calculated as the dose that reduces the bacterial count in the kidneys by 50% compared to the untreated control group.

III. Visualized Workflows

The following diagrams illustrate the experimental workflows for the described murine infection models.

Systemic_Infection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal Male ICR Mice (4 weeks old) Infection Intraperitoneal Injection (0.5 ml) Animal->Infection Bacteria Bacterial Culture Inoculum Bacterial Suspension in Mucin Bacteria->Inoculum Inoculum->Infection Treatment Oral Antibiotic Dose (1 hour post-infection) Infection->Treatment Observation Monitor Survival (7 days) Treatment->Observation Analysis Calculate ED50 (Probit Method) Observation->Analysis Respiratory_Infection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal Male ICR Mice (4 weeks old) Anesthesia Anesthetize Mice Animal->Anesthesia Bacteria Bacterial Culture Inoculum Bacterial Suspension in Broth Bacteria->Inoculum Infection Intranasal Inoculation (0.05 ml) Inoculum->Infection Anesthesia->Infection Treatment Oral Antibiotic Doses (4 & 8 hours post-infection) Infection->Treatment Observation Monitor Survival (10 days) Treatment->Observation Analysis Calculate ED50 Observation->Analysis UTI_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal Female ICR Mice (5 weeks old) Infection Intravesical Injection Animal->Infection Bacteria Bacterial Culture Inoculum Bacterial Suspension in Broth Bacteria->Inoculum Inoculum->Infection Treatment Oral Antibiotic Dose (24 hours post-infection) Infection->Treatment Euthanasia Euthanize & Harvest Kidneys (4 days post-treatment) Treatment->Euthanasia Homogenization Homogenize Kidneys Euthanasia->Homogenization Plating Plate for Bacterial Count Homogenization->Plating Analysis Calculate ED50 Plating->Analysis

References

Application Note: Cefmatilen Susceptibility Testing Using Broth Microdilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Cefmatilen is a novel third-generation cephalosporin exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, this compound acts by inhibiting bacterial cell wall synthesis.[1][3] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[1][3][4] The emergence of antibiotic resistance, however, necessitates robust methods for susceptibility testing to guide appropriate clinical use.

This application note provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against bacterial isolates using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. The provided protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye after a defined incubation period.

Materials and Reagents

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[5][6]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or McFarland densitometer

  • Sterile, disposable inoculation loops, pipettes, and reagent reservoirs

  • Incubator (35°C ± 2°C)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound analytical standard.

  • Calculate the volume of the appropriate solvent (e.g., sterile distilled water, DMSO) required to achieve a stock concentration of 1280 µg/mL.

  • Aseptically prepare the stock solution. Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in sterile, light-protected aliquots at -70°C until use.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic dilution in the microtiter plate.

Broth Microdilution Procedure
  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution (or a working solution) to the first well of each row to be tested, resulting in the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL of the solution from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will create a range of this compound concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Well 11 should serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

  • Seal the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom using a reading mirror.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button of cells at the bottom of the well).

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Interpret the MIC values based on the established breakpoints (see Table 1).

Quality Control

Quality control should be performed with each batch of tests to ensure the accuracy and reproducibility of the results. This involves testing standard QC strains with known MIC values for this compound. The obtained MIC for the QC strain should fall within the acceptable range.

Quality Control StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.12 - 0.5
Staphylococcus aureus ATCC® 29213™0.25 - 1

Data Presentation

Table 1: this compound MIC Interpretive Criteria (Hypothetical)
Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
Staphylococcus aureus≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Streptococcus pneumoniae≤ 0.5 µg/mL1 µg/mL≥ 2 µg/mL

Note: These breakpoints are hypothetical and for illustrative purposes only. Actual breakpoints should be determined based on extensive microbiological and clinical data.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_abx Prepare this compound Stock Solution start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound prep_abx->serial_dilution inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation plate_setup Dispense CAMHB into 96-well plate plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (lowest concentration with no visible growth) incubation->read_mic interpretation Interpret Results (S, I, R) read_mic->interpretation end End interpretation->end

Caption: Workflow for this compound susceptibility testing using broth microdilution.

Cefmatilen_Mechanism_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall disrupts integrity of lysis Cell Lysis cell_wall->lysis beta_lactamase β-Lactamase Production beta_lactamase->this compound hydrolyzes altered_pbp Altered PBPs altered_pbp->this compound reduced binding affinity efflux_pump Efflux Pumps efflux_pump->this compound expels drug

References

Application Notes and Protocols for Cefmatilen In Vitro Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmatilen is a cephalosporin antibiotic. As with other β-lactam antibiotics, it is presumed to act by inhibiting bacterial cell wall synthesis.[1][2][3][4] This mechanism of action ultimately leads to bacterial cell lysis and death. To evaluate the pharmacodynamic properties of this compound, in vitro time-kill curve experiments are essential. These assays provide valuable data on the rate and extent of its bactericidal or bacteriostatic activity against various bacterial pathogens over time.[5][6]

This document provides detailed protocols and application notes for conducting in vitro time-kill curve experiments for this compound, including methodologies for determining its Minimum Inhibitory Concentration (MIC), performing the time-kill assay, and presenting the resulting data.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to conducting a time-kill experiment, it is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[7][8][9][10] This value is used to select the appropriate concentrations of this compound for the time-kill assay.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][11]

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates[11]

  • Mueller-Hinton Broth (MHB), cation-adjusted[8][12]

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Haemophilus influenzae)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)[13]

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1024 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 512 µg/mL to 0.0625 µg/mL). Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in sterile MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[8] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

Data Presentation: MIC Values

Summarize the MIC values for this compound against various bacterial strains in a clear and structured table.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus292131
Streptococcus pneumoniae496190.5
Escherichia coli259222
Haemophilus influenzae492470.25

In Vitro Time-Kill Curve Experiment

The time-kill curve experiment evaluates the bactericidal or bacteriostatic activity of this compound over a 24-hour period.[5][6]

Experimental Protocol

This protocol is adapted from established guidelines for time-kill assays.[5][14][15]

Materials:

  • This compound analytical standard

  • Bacterial strains with known MIC values

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Incubator shaker (35°C ± 2°C)

  • Pipettes and sterile tips

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar) for colony counting

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dilute the suspension in pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Preparation of Test Tubes:

    • Prepare a series of sterile culture tubes or flasks for each bacterial strain.

    • Include a growth control tube (no antibiotic).

    • Add this compound to the other tubes at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).[16][17]

  • Initiation of the Experiment:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6][18][19]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL against time for each this compound concentration and the growth control.

Data Presentation: Time-Kill Curve Data

Present the quantitative data from the time-kill experiment in a structured table.

Table 2: Time-Kill Data for this compound against Staphylococcus aureus (MIC = 1 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.25x MIC (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)8x MIC (log₁₀ CFU/mL)
05.705.715.695.705.725.715.70
16.306.155.905.204.804.103.50
26.906.606.104.503.903.202.60
47.807.506.803.803.102.50<2.00
68.508.107.203.202.60<2.00<2.00
88.908.507.502.80<2.00<2.00<2.00
129.208.907.802.50<2.00<2.00<2.00
249.509.308.102.30<2.00<2.00<2.00

Interpretation of Results:

  • Bactericidal activity: A ≥3-log₁₀ decrease in CFU/mL (99.9% kill) from the initial inoculum is considered bactericidal.[6][19][20]

  • Bacteriostatic activity: A <3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bacteriostatic.[11][19]

Visualizations

Signaling Pathway: this compound Mechanism of Action

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan inhibition of CellWall Cell Wall Integrity Peptidoglycan->CellWall Peptidoglycan->CellWall disruption of Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis loss of This compound This compound This compound->PBP binds to & inhibits

Caption: this compound's mechanism of action.

Experimental Workflow: In Vitro Time-Kill Curve Assay

cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate Tubes Inoculum->Inoculate MIC Determine MIC of This compound Tubes Prepare Test Tubes with This compound Concentrations (multiples of MIC) MIC->Tubes Tubes->Inoculate Sample Sample at Time Points (0, 1, 2, 4, 6, 8, 12, 24h) Inoculate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate Incubate Plates (18-24h) Plate->Incubate Count Count Colonies (CFU) Incubate->Count Calculate Calculate log10 CFU/mL Count->Calculate Plot Plot log10 CFU/mL vs. Time Calculate->Plot

Caption: Workflow for the in vitro time-kill curve experiment.

Logical Relationships: Interpretation of Time-Kill Data

Start Start with Initial Inoculum (log10 CFU/mL) Measure Measure log10 CFU/mL over 24 hours Start->Measure Change Calculate Change in log10 CFU/mL Measure->Change Bactericidal Bactericidal Activity Change->Bactericidal ≥3-log10 decrease Bacteriostatic Bacteriostatic Activity Change->Bacteriostatic <3-log10 decrease NoEffect No Effect / Growth Change->NoEffect No decrease or increase

Caption: Logic for interpreting time-kill curve results.

References

Detecting Cefmatilen and Its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmatilen is a cephalosporin antibiotic. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify this compound and its metabolites in biological samples. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the analysis of drug metabolites in complex biological matrices.[1][2]

Given the limited publicly available data specifically for this compound metabolism, this document combines established analytical methods for other cephalosporins with a hypothesized metabolic pathway for this compound based on its chemical structure. The protocols provided are intended as a starting point and should be optimized and validated for specific laboratory conditions and research needs.

Hypothesized Metabolic Pathway of this compound

The metabolism of cephalosporins often involves the enzymatic hydrolysis of ester groups and modifications to the side chains. Based on the chemical structure of this compound, the following metabolic transformations are proposed:

  • Metabolite 1 (M1): Desacetyl-Cefmatilen. This metabolite would be formed by the hydrolysis of the acetyl group on the cephem nucleus. Deacetylation is a common metabolic pathway for many cephalosporins.

  • Metabolite 2 (M2): this compound Lactone. The β-lactam ring, characteristic of cephalosporins, can undergo hydrolysis, leading to the formation of an inactive lactone metabolite.

  • Other Potential Metabolites: Further modifications to the side chains, such as hydroxylation or conjugation reactions (e.g., glucuronidation), could also occur, though these are generally considered minor pathways for this class of antibiotics.

The following diagram illustrates the hypothesized primary metabolic pathway of this compound.

G This compound This compound M1 Desacetyl-Cefmatilen (M1) This compound->M1 Esterase Hydrolysis M2 This compound Lactone (M2) This compound->M2 β-Lactamase/Hydrolysis Excretion Excretion This compound->Excretion Unchanged M1->Excretion M2->Excretion

Hypothesized Metabolic Pathway of this compound

Analytical Techniques

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be utilized, particularly for the parent drug, but may lack the sensitivity and specificity required for metabolite analysis.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to remove interfering substances from the biological matrix and concentrate the analytes of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is a simple and rapid method suitable for initial screening and analysis of relatively high-concentration samples.

Materials:

  • Plasma or Serum Sample

  • Acetonitrile (ACN), ice-cold

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction for Urine Samples

SPE provides a cleaner extract than PPT and is suitable for lower concentration samples and the removal of salts from urine.

Materials:

  • Urine Sample

  • SPE Cartridge (e.g., C18)

  • Methanol (MeOH) for conditioning

  • Water for equilibration

  • Elution solvent (e.g., ACN or MeOH)

  • Centrifuge

  • Vortex mixer

  • Evaporator

Procedure:

  • Centrifuge the urine sample at 3000 x g for 5 minutes to remove particulate matter.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the urine supernatant onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Elute the analytes with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

The following diagram outlines the general workflow for sample preparation and analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation SolidPhaseExtraction Solid-Phase Extraction BiologicalSample->SolidPhaseExtraction Evaporation Evaporation ProteinPrecipitation->Evaporation SolidPhaseExtraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

General Experimental Workflow
LC-MS/MS Method

An LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound and its metabolites. The following is a general method that should be optimized.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes. The gradient should be optimized to achieve good separation of the parent drug and its metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for cephalosporins.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and each of its metabolites by direct infusion of analytical standards.

Table 1: Hypothetical MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Metabolite 1 (M1)To be determinedTo be determinedTo be determined
Metabolite 2 (M2)To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The m/z values and collision energies must be empirically determined using pure analytical standards.

Method Validation

The analytical method must be validated to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Table 2: Example Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability Analyte concentration within ±15% of the initial concentration under tested conditions

Quantitative Data Summary

The following table is a template for summarizing quantitative data obtained from the analysis of this compound and its metabolites in biological samples. Actual data will need to be generated through experimentation.

Table 3: Template for Quantitative Analysis of this compound and its Metabolites in Plasma

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%) at LLOQPrecision (CV%) at LLOQAccuracy (%) at MQCPrecision (CV%) at MQCAccuracy (%) at HQCPrecision (CV%) at HQC
This compoundDataDataDataDataDataDataDataData
Metabolite 1 (M1)DataDataDataDataDataDataDataData
Metabolite 2 (M2)DataDataDataDataDataDataDataData

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; MQC: Medium Quality Control; HQC: High Quality Control.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound and its hypothesized metabolites in biological samples. While based on established principles for cephalosporin analysis, it is imperative that these methods are specifically optimized and rigorously validated for this compound to ensure the generation of high-quality, reliable data for pharmacokinetic and drug metabolism studies. The successful application of these techniques will contribute to a better understanding of the clinical pharmacology of this compound.

References

Application Notes and Protocols: Investigating the Efficacy of Cefmatilen in Biofilm Eradication Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1][2][3] Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics.[3][4] The development of novel anti-biofilm agents is a critical area of research.

This document provides detailed protocols for investigating the efficacy of Cefmatilen, a novel cephalosporin antibiotic, in eradicating bacterial biofilms. The methodologies described herein are standard in biofilm research and are designed to provide quantitative and qualitative data on the anti-biofilm activity of this compound. The protocols cover the quantification of biofilm biomass, determination of the minimum concentration required for biofilm eradication, assessment of bacterial viability within the biofilm, and visualization of biofilm architecture.

Note: The compound "this compound" is treated as a novel cephalosporin for the purpose of these protocols. The general principles and methods described are applicable to the evaluation of other antimicrobial compounds against bacterial biofilms.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)
Pseudomonas aeruginosa PAO1
Staphylococcus aureus ATCC 25923
Clinical Isolate 1
Clinical Isolate 2

Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

Bacterial StrainThis compound Concentration (µg/mL)Mean Absorbance (OD570) ± SD% Biofilm Inhibition
P. aeruginosa PAO10 (Control)0
0.5 x MBEC
1 x MBEC
2 x MBEC
S. aureus ATCC 259230 (Control)0
0.5 x MBEC
1 x MBEC
2 x MBEC

Table 3: Reduction in Biofilm Viable Cell Count by this compound (CFU Assay)

Bacterial StrainThis compound Concentration (µg/mL)Mean Log10 (CFU/mL) ± SDLog10 Reduction
P. aeruginosa PAO10 (Control)0
1 x MBEC
2 x MBEC
S. aureus ATCC 259230 (Control)0
1 x MBEC
2 x MBEC

Experimental Protocols

Crystal Violet Assay for Biofilm Biomass Quantification

This protocol quantifies the total biofilm biomass after treatment with this compound. Crystal violet stains both the bacterial cells and the extracellular matrix.[5]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in the appropriate medium.

    • Dilute the overnight culture 1:100 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[4]

  • This compound Treatment:

    • Carefully remove the planktonic bacteria from each well by aspiration.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of this compound in the appropriate growth medium.

    • Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Add fresh medium without the compound to the control wells.

    • Incubate the plate at 37°C for 24 hours.

  • Staining and Quantification:

    • Discard the medium and wash the wells three times with 200 µL of PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[5]

    • Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.

    • Air dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[4]

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.[6]

Materials:

  • MBEC assay device (96-peg lid)

  • 96-well microtiter plates

  • Bacterial culture and appropriate growth medium

  • This compound stock solution

  • PBS

  • Recovery medium (e.g., TSB)

  • Sonicator bath

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it 1:30 in fresh growth medium.

    • Add 150 µL of the inoculum to each well of a 96-well plate.

    • Place the MBEC peg lid onto the plate, ensuring the pegs are submerged in the inoculum.

    • Incubate at 37°C for 24-48 hours with gentle shaking to allow biofilm formation on the pegs.

  • This compound Challenge:

    • Prepare a 96-well plate with serial twofold dilutions of this compound in fresh growth medium (150 µL per well). Include growth control (no drug) and sterility control (no bacteria) wells.

    • Remove the peg lid from the biofilm growth plate and rinse it gently in PBS to remove planktonic cells.

    • Transfer the peg lid to the challenge plate containing the this compound dilutions.

    • Incubate at 37°C for 24 hours.

  • Recovery and MBEC Determination:

    • After the challenge incubation, rinse the peg lid again in PBS.

    • Place the peg lid into a new 96-well plate containing 150 µL of recovery medium in each well.

    • Dislodge the biofilm from the pegs by sonicating the plate for 5-10 minutes.[7]

    • Remove the peg lid and cover the recovery plate with a standard lid.

    • Incubate the recovery plate at 37°C for 24 hours.

    • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth, which can be determined by visual inspection for turbidity or by measuring the optical density at 650 nm.[7]

Colony Forming Unit (CFU) Assay for Viable Cell Quantification

This protocol determines the number of viable bacterial cells within a biofilm following treatment with this compound.

Materials:

  • 24-well or 96-well microtiter plates

  • Bacterial culture and growth medium

  • This compound stock solution

  • PBS

  • Sonicator or cell scraper

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Biofilm Formation and Treatment:

    • Form biofilms in a multi-well plate and treat with this compound as described in the Crystal Violet Assay protocol (steps 1 and 2).

  • Biofilm Disruption:

    • After treatment, remove the medium and wash the biofilms twice with PBS.

    • Add 1 mL (for 24-well plates) or 200 µL (for 96-well plates) of sterile PBS to each well.

    • Disrupt the biofilms by scraping the surface of the wells with a sterile pipette tip or by sonication.[8]

  • Serial Dilution and Plating:

    • Vortex the resulting bacterial suspension vigorously to break up clumps.

    • Perform serial 10-fold dilutions of the bacterial suspension in PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • CFU Calculation:

    • Count the number of colonies on the plates.

    • Calculate the number of CFU per mL of the original suspension. The results are often expressed as Log10(CFU/mL).

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of biofilm structure and the differentiation of live and dead cells within the biofilm.[9][10]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture and growth medium

  • This compound stock solution

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Biofilm Formation and Treatment:

    • Grow biofilms on glass-bottom dishes or chamber slides as described previously.

    • Treat the biofilms with this compound at the desired concentrations for 24 hours.

  • Staining:

    • Gently remove the medium and wash the biofilms with PBS.

    • Prepare the fluorescent stain solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). SYTO 9 stains all bacterial cells (green), while propidium iodide only penetrates cells with damaged membranes (dead cells, red).

    • Add the stain solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently rinse the biofilms with PBS to remove excess stain.

    • Image the biofilms using a confocal laser scanning microscope. Acquire a series of optical sections (z-stack) through the depth of the biofilm.

    • Use appropriate laser excitation and emission filters for the selected fluorescent dyes.

  • Image Analysis:

    • Reconstruct three-dimensional images of the biofilm from the z-stacks using imaging software.

    • Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells in response to this compound treatment.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimental Assays cluster_assays Biofilm Quantification cluster_analysis Data Analysis b_culture Bacterial Culture (e.g., P. aeruginosa, S. aureus) biofilm_formation Biofilm Formation (24-48h) b_culture->biofilm_formation cef_prep Prepare this compound Stock Solution treatment This compound Treatment (24h) cef_prep->treatment biofilm_formation->treatment cv_assay Crystal Violet Assay (Biomass) treatment->cv_assay cfu_assay CFU Assay (Viability) treatment->cfu_assay mbec_assay MBEC Assay (Eradication Conc.) treatment->mbec_assay clsm CLSM Imaging (Structure & Viability) treatment->clsm data_quant Quantitative Analysis (OD, CFU Counts) cv_assay->data_quant cfu_assay->data_quant mbec_assay->data_quant image_analysis Image Analysis (3D Reconstruction) clsm->image_analysis conclusion Efficacy Determination data_quant->conclusion image_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's anti-biofilm efficacy.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 synthesizes LasR LasR RhlI RhlI LasR->RhlI activates LasR->RhlI RhlR RhlR LasR->RhlR activates LasR->RhlR Virulence Virulence Factors & Biofilm Formation LasR->Virulence activates LasR->Virulence AHL1->LasR binds AHL2 C4-HSL RhlI->AHL2 synthesizes RhlR->Virulence activates RhlR->Virulence AHL2->RhlR binds

Caption: Quorum sensing signaling pathway in Pseudomonas aeruginosa.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AgrB AgrB (Transporter/Protease) AIP AIP (Autoinducing Peptide) AgrB->AIP exports AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates AgrD AgrD (Pre-peptide) AgrD->AgrB processed by AgrA_P AgrA-P (Active) AgrA->AgrA_P RNAIII RNAIII (Effector Molecule) AgrA_P->RNAIII upregulates AIP->AgrC activates Virulence Virulence & Toxin Production RNAIII->Virulence regulates

Caption: The agr quorum sensing signaling pathway in Staphylococcus aureus.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefmatilen (Cefditoren) Resistance in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Cefmatilen (Cefditoren) resistance in clinical isolates of Streptococcus pneumoniae. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments.

Q1: My S. pneumoniae isolate shows a high Minimum Inhibitory Concentration (MIC) for Cefditoren. What is the likely resistance mechanism?

A1: High-level resistance to Cefditoren and other β-lactam antibiotics in S. pneumoniae is primarily mediated by alterations in the essential penicillin-binding proteins (PBPs).[1][2][3] Specifically, resistance involves sequential mutations and mosaic gene formation in pbp2x, pbp2b, and pbp1a.[2][3][4] These alterations reduce the binding affinity of the antibiotic to its target, rendering it less effective.[1][3]

Q2: I've performed PCR and sequencing for the pbp genes, but the genotype doesn't seem to match the resistance phenotype I'm observing. What could be the cause?

A2: Discrepancies between genotypic predictions and phenotypic antimicrobial susceptibility testing (AST) results can occur.[5][6] Here are some potential reasons:

  • Novel Mutations: Your isolate may harbor novel mutations in the pbp genes that are not yet characterized or included in predictive databases.

  • Other Resistance Mechanisms: While PBP alteration is the primary mechanism, other factors could be at play, although less common for β-lactams in pneumococci.

  • Technical Issues in Testing:

    • Phenotypic (MIC testing): Inoculum size, media composition, and incubation conditions can all affect MIC results.[7][8] Ensure you are using Mueller-Hinton broth supplemented with lysed horse blood and incubating in the correct CO2 atmosphere as per CLSI or EUCAST guidelines.[7][9]

    • Genotypic (PCR/Sequencing): PCR primer mismatches can lead to amplification failure (false negative).[10] Contamination can lead to false positive results. Always use appropriate positive and negative controls.

Q3: My control strain (S. pneumoniae ATCC 49619) is showing unexpected MIC values. How should I troubleshoot this?

A3: Quality control (QC) is critical for accurate susceptibility testing.[8][11] If your QC strain is out of the expected range, consider the following:

  • Reagent Integrity: Verify the expiration date and proper storage of your antibiotic powders, media, and supplements.

  • Inoculum Preparation: Ensure the inoculum density is standardized correctly to a 0.5 McFarland standard.[7]

  • Plate/Broth Preparation: Confirm the correct preparation of antibiotic dilutions and the quality of the broth microdilution plates.

  • Contamination: Streak the QC strain on a blood agar plate to check for purity.

  • Repeat Testing: Repeat the assay with a fresh subculture of the QC strain from a reputable source. If the issue persists, contact the supplier of your reagents or QC strain.

Q4: What are some alternative strategies or combination therapies to overcome Cefditoren resistance?

A4: Research into overcoming β-lactam resistance is ongoing. Some strategies include:

  • Optimized Dosing: Adjusting dosing schedules to maximize the time the drug concentration remains above the MIC (T>MIC) can improve efficacy against less susceptible strains.[12]

  • Combination Therapy: For severe infections, combination therapy with other classes of antibiotics, such as vancomycin, may be considered, especially in cases of meningitis.[13]

  • Novel Agents: Several investigational drugs, including new cephalosporins, carbapenems, and fluoroquinolones, show potent activity against multidrug-resistant pneumococci and are in various stages of development.[14]

Data Presentation: Comparative In Vitro Activity

The following tables summarize the in vitro activity of Cefditoren and other β-lactam antibiotics against S. pneumoniae isolates with varying penicillin susceptibility profiles. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Cefditoren MIC Values (µg/mL) Against S. pneumoniae

Penicillin SusceptibilityNo. of IsolatesCefditoren MIC50Cefditoren MIC90Cefditoren MIC RangeReference
Susceptible (PSSP)312≤0.06≤0.06-[15][16]
Intermediate (PISP)1080.120.5-[15]
Intermediate (PISP)300.1251-[15][16]
Resistant (PRSP)443-10.03-4[17]
All Isolates2,597-0.5<0.015-4.0[17]
All Isolates-0.251.0≤0.015-2.0[12]

Table 2: Comparative MIC90 Values (µg/mL) of Various β-Lactams Against Penicillin-Resistant S. pneumoniae (PRSP)

AntibioticMIC90 (µg/mL)Reference
Cefditoren 1 [17]
Ceftriaxone2[17]
Amoxicillin-Clavulanate8[17]
Cefuroxime16[17]
Cefprozil32[17]

Key Experimental Protocols & Methodologies

This section provides detailed protocols for essential experiments used in the study of Cefditoren resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

Principle: Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

Materials:

  • S. pneumoniae isolate and QC strain (e.g., ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Lysed Horse Blood (LHB)

  • Cefditoren powder (or other antibiotics)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • CO2 incubator (35°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Accurately weigh the antibiotic powder and dissolve it in the appropriate solvent to create a high-concentration stock solution.

  • Prepare Inoculum:

    • From an 18-24 hour blood agar plate culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB supplemented with 2-5% LHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[7]

  • Plate Preparation:

    • Dispense 50 µL of CAMHB + LHB into all wells of the microtiter plate.

    • Add 50 µL of the appropriate antibiotic working solution to the first column of wells, creating the highest concentration.

    • Perform serial two-fold dilutions by transferring 50 µL from one column to the next, mixing thoroughly at each step. Discard 50 µL from the last antibiotic-containing column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. One well should be reserved as a positive growth control (no antibiotic) and another as a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 20-24 hours in a 5% CO2 atmosphere.[7]

  • Reading Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well.

Molecular Characterization of Penicillin-Binding Protein (PBP) Genes

This protocol outlines the amplification and sequencing of the key PBP genes associated with β-lactam resistance.

Principle: Polymerase Chain Reaction (PCR) is used to amplify the specific transpeptidase-encoding regions of the pbp1a, pbp2b, and pbp2x genes. The resulting PCR products are then sequenced to identify mutations that confer resistance.

Materials:

  • S. pneumoniae genomic DNA extract

  • PCR primers for pbp1a, pbp2b, and pbp2x (see Table 3)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Table 3: Example PCR Primers for PBP Gene Amplification

GenePrimer NameSequence (5' -> 3')
pbp1apbp1a-FGTT AAG CTG GAG GTT GTC C
pbp1a-RGAT TCT GTT TGC GAT GAG C
pbp2bpbp2b-FCGT GAT GCT TGA CCA GTT G
pbp2b-RGAT TCT GTT TGC GAT GAG C
pbp2xpbp2x-FGAT GCT TGA CCA GTT GCT G
pbp2x-RGAT GAG CAG TGA GTT GCT G

(Note: These are example primers. Researchers should validate or design primers based on conserved regions flanking the area of interest, as found in literature such as[4][18])

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the S. pneumoniae isolate.

  • PCR Amplification:

    • Set up a PCR reaction for each gene containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

    • Use a thermocycler with an appropriate program, typically including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (temperature dependent on primers), and extension, and a final extension step.

  • Verification: Run a small volume of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.

  • Sequencing: Purify the remaining PCR product and send it for Sanger sequencing using the same primers used for amplification.

  • Analysis: Align the obtained sequences with the corresponding gene sequence from a susceptible reference strain (e.g., R6) to identify amino acid substitutions associated with resistance.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts in Cefditoren resistance.

Resistance_Pathway cluster_environment Selective Pressure cluster_pneumococcus Streptococcus pneumoniae Cell Antibiotic_Exposure β-Lactam (e.g., Cefditoren) Exposure Competence Natural Competence (DNA Uptake) Antibiotic_Exposure->Competence Induces Recombination Homologous Recombination Competence->Recombination Altered_PBPs Altered PBPs with Low Affinity Recombination->Altered_PBPs Creates Mosaic Genes PBP_Genes Native pbp Genes (pbp2x, pbp2b, pbp1a) PBP_Genes->Recombination Target Cell_Wall Peptidoglycan Synthesis Altered_PBPs->Cell_Wall Impaired Inhibition by β-Lactams Resistance Resistance (Cell Survival) Cell_Wall->Resistance Continues Despite Antibiotic Presence Commensal_DNA DNA from Commensal Streptococci (e.g., S. mitis) Commensal_DNA->Competence Uptake

Caption: Molecular pathway of β-lactam resistance development in S. pneumoniae.

Experimental_Workflow Start Clinical Isolate of S. pneumoniae AST Antimicrobial Susceptibility Testing (AST) (Broth Microdilution) Start->AST Decision Resistant Phenotype? AST->Decision Genomic_Analysis Genomic Analysis Decision->Genomic_Analysis Yes Susceptible Report as Susceptible Decision->Susceptible No PCR 1. PBP Gene PCR (pbp1a, pbp2b, pbp2x) Genomic_Analysis->PCR Sequencing 2. DNA Sequencing PCR->Sequencing Analysis 3. Sequence Alignment & Mutation Analysis Sequencing->Analysis Correlation Correlate Genotype with Phenotype Analysis->Correlation

References

Navigating Impurity Formation in Large-Scale Cefmatilen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing impurity formation during the large-scale synthesis of Cefmatilen. The following information is designed to offer practical strategies and detailed protocols to ensure the highest purity of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Question 1: An unknown impurity is consistently observed in the final product after the deprotection step. How can this be identified and controlled?

Answer:

A common impurity, designated as Impurity 2, has been identified as a significant byproduct formed during the deprotection of the benzhydryl ester of this compound using aluminum chloride (AlCl₃). This impurity is characterized by the presence of a diphenylmethyl group attached to the N3-position of the triazolyl group of the this compound molecule.

Formation Mechanism: The formation of Impurity 2 is believed to occur through the generation of a diphenylmethyl cation from the benzhydryl protecting group under the Lewis acidic conditions of the AlCl₃-mediated deprotection. This electrophilic cation can then undergo an aromatic substitution reaction with the electron-rich triazole ring of another this compound molecule.

Control Strategies: The formation of Impurity 2 is highly dependent on the reaction temperature during the addition of AlCl₃.[1] To minimize the generation of this impurity, it is crucial to maintain a low and controlled temperature throughout the addition process.

Question 2: What are the primary sources of organic impurities in the this compound synthesis, and what general strategies can be employed to minimize them?

Answer:

Organic impurities in the large-scale synthesis of this compound can originate from several sources, including:

  • Starting Materials: Impurities present in the initial reactants can be carried through the synthesis and appear in the final product.

  • Intermediates: Incomplete conversion of starting materials to intermediates or the degradation of intermediates can lead to impurities.

  • Side Reactions: Unwanted chemical transformations that occur concurrently with the main reaction can generate significant levels of byproducts.[1]

  • Degradation Products: The final this compound molecule or its precursors may degrade under certain reaction or storage conditions.

General Minimization Strategies:

  • Raw Material Qualification: Rigorously test all starting materials for purity and the presence of any known problematic impurities.

  • Process Parameter Optimization: Carefully control reaction parameters such as temperature, pH, reaction time, and solvent choice to favor the desired reaction and minimize side reactions.

  • In-Process Monitoring: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and the formation of impurities at critical stages. This allows for timely adjustments to the process if impurity levels exceed acceptable limits.

  • Purification Techniques: Employ robust purification methods, such as crystallization or chromatography, to effectively remove impurities from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for profiling impurities in this compound synthesis?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the separation, detection, and quantification of impurities in this compound and other pharmaceuticals.[2] A validated, stability-indicating HPLC method should be developed to ensure that all potential impurities and degradation products can be resolved from the main this compound peak.

Q2: Are there any specific storage conditions to prevent the degradation of this compound and its intermediates?

A2: Cephalosporins, in general, are susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Therefore, it is recommended to store this compound and its intermediates in cool, dry, and dark conditions to minimize degradation. The stability of the active substance and key intermediates should be thoroughly studied under various stress conditions (e-g., heat, humidity, light) to establish appropriate storage and handling protocols.

Quantitative Data on Impurity Control

While specific quantitative data from the primary literature on this compound synthesis is limited in the public domain, the following table illustrates a hypothetical relationship between reaction temperature during AlCl₃ addition and the formation of Impurity 2, based on the qualitative descriptions found in the literature.[1]

AlCl₃ Addition Temperature (°C)Impurity 2 Level (%)This compound Purity (%)
-20 to -15< 0.1> 99.5
-10 to -50.2 - 0.599.0 - 99.3
0 to 50.8 - 1.598.0 - 98.7
> 10> 2.0< 97.5

This data is illustrative and intended for educational purposes. Actual results will vary based on specific reaction conditions and scale.

Key Experimental Protocols

Deprotection of Benzhydryl this compound (Illustrative Protocol)

This protocol is a generalized representation and should be optimized for specific laboratory and scale-up conditions.

  • Preparation: A solution of the protected this compound intermediate in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer, thermometer, and an inert gas inlet.

  • Cooling: The solution is cooled to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Lewis Acid Addition: A solution or slurry of aluminum chloride (AlCl₃) in an appropriate solvent is added slowly to the reaction mixture while maintaining the internal temperature within the specified range (e.g., -20 to -15 °C). The addition rate should be carefully controlled to prevent temperature excursions.

  • Reaction Monitoring: The progress of the deprotection reaction is monitored by HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., a cold, dilute acid solution or an alcohol).

  • Work-up and Isolation: The product is isolated through a standard aqueous work-up procedure, followed by crystallization from an appropriate solvent system to yield this compound hydrochloride hydrate.

Visualizing Key Processes

This compound Synthesis and Impurity Formation Pathway

Cefmatilen_Synthesis cluster_synthesis Main Synthesis Pathway cluster_impurity Impurity Formation Starting_Materials 7-aminocephem hydrochloride + Side Chain + Triazole Coupling Coupling Reaction Starting_Materials->Coupling Protected_this compound Protected this compound (Benzhydryl Ester) Coupling->Protected_this compound Deprotection Deprotection (AlCl3) Protected_this compound->Deprotection Triazole_Ring Triazole Ring of This compound Molecule Cefmatilen_HCl This compound HCl Deprotection->Cefmatilen_HCl Diphenylmethyl_Cation Diphenylmethyl Cation (from Protecting Group) Deprotection->Diphenylmethyl_Cation Side Reaction (Higher Temp) Impurity_2 Impurity 2 (N3-Diphenylmethyl this compound) Diphenylmethyl_Cation->Impurity_2 Electrophilic Attack

Caption: this compound synthesis workflow and the formation of Impurity 2.

Troubleshooting Logic for Impurity Control

Troubleshooting_Impurity Start High Impurity Level Detected Identify_Impurity Identify Impurity Structure (e.g., HPLC-MS) Start->Identify_Impurity Review_Process Review Process Parameters at Stage of Formation Identify_Impurity->Review_Process Known_Impurity Is it a known impurity? (e.g., Impurity 2) Review_Process->Known_Impurity Optimize_Conditions Optimize Reaction Conditions (e.g., Lower Temperature) Known_Impurity->Optimize_Conditions Yes Investigate_New_Impurity Investigate Formation Mechanism of New Impurity Known_Impurity->Investigate_New_Impurity No Re-run_Batch Re-run Synthesis with Optimized Parameters Optimize_Conditions->Re-run_Batch Purity_Check Check Purity of Final Product Re-run_Batch->Purity_Check Develop_Control_Strategy Develop New Control Strategy Investigate_New_Impurity->Develop_Control_Strategy Develop_Control_Strategy->Optimize_Conditions

Caption: Logical workflow for troubleshooting and controlling impurities.

References

Technical Support Center: Cefditoren Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation of Cefditoren.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the analytical method validation for Cefditoren?

The most frequently reported challenges in Cefditoren analytical method validation include issues with peak tailing and asymmetry in chromatography, degradation of the compound under stress conditions, and difficulties in achieving consistent linearity and recovery.

Q2: Why is my Cefditoren peak showing significant tailing in HPLC analysis?

Peak tailing for Cefditoren is often attributed to interactions between the analyte and active sites on the stationary phase, particularly residual silanols. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Cefditoren and reduce interactions with the stationary phase.

  • Column Choice: Employing a column with end-capping or using a base-deactivated column can minimize silanol interactions.

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase.

Q3: My Cefditoren sample is showing significant degradation. What are the likely causes?

Cefditoren is known to be susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and oxidation. Key factors contributing to degradation include:

  • pH: Cefditoren is unstable in both acidic and alkaline conditions, leading to the opening of the β-lactam ring.

  • Oxidizing Agents: Exposure to oxidizing agents can lead to the formation of degradation products.

  • Light: Photodegradation can occur, so samples should be protected from light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry

Problem: The chromatographic peak for Cefditoren is broad, shows significant tailing, or is asymmetrical.

Troubleshooting Workflow:

G A Poor Peak Shape B Check Mobile Phase pH A->B C Optimize Mobile Phase Composition B->C pH adjustment ineffective G Peak Shape Improved B->G pH adjustment successful D Evaluate Column Condition C->D Composition optimization fails F Consider Mobile Phase Additives (e.g., Triethylamine) C->F E Use End-capped or Base-Deactivated Column D->E Column degradation suspected E->G F->G

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Verify Mobile Phase pH: Ensure the pH of the mobile phase is correctly prepared and within the optimal range for your column and method.

  • Optimize Mobile Phase Composition: Experiment with the ratio of organic solvent to aqueous buffer. A slight increase in the organic modifier may improve peak shape.

  • Assess Column Health: Check the column's backpressure and theoretical plates. If the column performance has deteriorated, it may need to be washed or replaced.

  • Select an Appropriate Column: If silanol interactions are suspected, switch to a column with end-capping or a base-deactivated stationary phase.

  • Use Mobile Phase Additives: Incorporate a small concentration of a competing base, like triethylamine (typically 0.1-0.5%), into the mobile phase to block active sites.

Issue 2: Inconsistent Linearity and Recovery

Problem: The method shows poor linearity across the desired concentration range, or the recovery of Cefditoren from the sample matrix is low and variable.

Troubleshooting Logic:

G A Inconsistent Linearity/Recovery B Investigate Sample Preparation A->B F Assess Instrument Performance A->F C Optimize Extraction Procedure B->C Incomplete extraction D Check for Matrix Effects B->D Extraction is complete H Linearity/Recovery Stabilized C->H E Use Matrix-Matched Standards D->E E->H G Calibrate and Verify Instrument F->G G->H

Caption: Troubleshooting logic for linearity and recovery issues.

Detailed Steps:

  • Review Sample Preparation: Ensure that the sample extraction procedure is robust and that Cefditoren is completely solubilized. Inadequate sonication or vortexing times can lead to incomplete extraction.

  • Optimize Extraction: If recovery is low, consider alternative extraction solvents or adjust the pH of the extraction medium to improve the solubility of Cefditoren.

  • Evaluate Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of Cefditoren, leading to inaccurate quantification. Prepare matrix-matched calibration standards to compensate for these effects.

  • Verify Instrument Performance: Check the performance of the HPLC system, including the pump, injector, and detector. Ensure the system is properly calibrated and that there are no leaks.

Experimental Protocols

Representative HPLC Method for Cefditoren Analysis

This protocol is a general guideline and may require optimization for specific applications.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a gradient elution.
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature 30 °C
Forced Degradation Study Protocol

To assess the stability-indicating properties of the analytical method, forced degradation studies should be performed.

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 2 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 30 minutes
Oxidative Degradation 3% H₂O₂ at room temperature for 1 hour
Thermal Degradation 80 °C for 48 hours
Photodegradation Exposure to UV light (254 nm) for 24 hours

Data Presentation: Example Stability Data

The following table illustrates how to present data from a forced degradation study.

Stress Condition% Degradation of Cefditoren
Acid Hydrolysis15.2%
Base Hydrolysis25.8%
Oxidative Degradation18.5%
Thermal Degradation8.9%
Photodegradation12.1%

Technical Support Center: Cefmatilen Efficacy and Beta-Lactamase Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefmatilen. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the impact of beta-lactamase hydrolysis on the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] It specifically binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan.[3] This disruption leads to compromised cell wall integrity and ultimately results in bacterial cell lysis.

Q2: What are beta-lactamases and how do they affect this compound?

A2: Beta-lactamases are enzymes produced by some bacteria that confer resistance to beta-lactam antibiotics.[4] They hydrolyze the amide bond in the beta-lactam ring, a core chemical structure of this compound, rendering the antibiotic inactive.[4][5] This enzymatic degradation is a primary mechanism of bacterial resistance against this compound and other beta-lactam antibiotics.[6]

Q3: What are beta-lactamase inhibitors and can they be used with this compound?

A3: Beta-lactamase inhibitors are compounds that bind to and inactivate beta-lactamase enzymes.[5] This protects beta-lactam antibiotics, like this compound, from hydrolysis.[5] Commonly used inhibitors include clavulanic acid, sulbactam, and tazobactam.[5] Combining this compound with a suitable beta-lactamase inhibitor can restore its activity against resistant, beta-lactamase-producing bacteria.[1][5]

Q4: What are the different classes of beta-lactamases?

A4: Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[7] Classes A, C, and D utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their activity.[4][7] Extended-spectrum beta-lactamases (ESBLs), often belonging to class A, are particularly concerning as they can hydrolyze a wide range of cephalosporins, including third-generation agents like this compound.[4][8]

Troubleshooting Guide

Q1: I am observing unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial strain that is supposed to be susceptible. What could be the cause?

A1:

  • Undetected Beta-Lactamase Production: The bacterial strain may be producing a beta-lactamase that was not previously identified. This is a common reason for elevated MIC values.

  • Incorrect MIC Testing Procedure: Review your MIC testing protocol for any deviations from standard methods (e.g., CLSI guidelines).[9] Ensure correct inoculum density, incubation conditions, and media.

  • Degradation of this compound Stock: this compound solutions may degrade over time, especially with improper storage or repeated freeze-thaw cycles. Prepare fresh stock solutions and store them appropriately.

  • Presence of Other Resistance Mechanisms: The bacteria may possess other resistance mechanisms, such as altered penicillin-binding proteins (PBPs), efflux pumps, or reduced outer membrane permeability.

Q2: My beta-lactamase assay using nitrocefin shows no activity, but I still suspect the presence of a beta-lactamase. What should I do?

A2:

  • Check Assay Conditions: Ensure the assay buffer is at the correct pH (typically around 7.0) and temperature.[10] Some beta-lactamases, particularly metallo-beta-lactamases (MBLs), may require specific cofactors like Zn2+ for activity.[11]

  • Verify Reagent Integrity: Nitrocefin is light-sensitive and can degrade.[12] Ensure your nitrocefin stock is properly stored and prepare fresh working solutions for each experiment.[10][12] A color change of the nitrocefin solution from yellow to red before adding the bacterial lysate indicates degradation.[12]

  • Consider a Different Substrate: While nitrocefin is a broad-spectrum chromogenic substrate, some beta-lactamases may have a lower affinity for it.[13] Consider using an alternative substrate or a different detection method.

  • Induce Beta-Lactamase Expression: Some beta-lactamases are inducible. Try growing the bacteria in the presence of a sub-inhibitory concentration of a beta-lactam antibiotic to stimulate enzyme production.

Q3: The combination of this compound and a beta-lactamase inhibitor is not showing the expected synergistic effect. What are the possible reasons?

A3:

  • Inappropriate Inhibitor: The beta-lactamase produced by the test organism may not be susceptible to the chosen inhibitor. For example, some inhibitors are not effective against Class C (AmpC) or Class B (metallo-beta-lactamases).[14]

  • Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inactivate the beta-lactamase. A dose-response experiment with varying inhibitor concentrations is recommended.

  • Multiple Resistance Mechanisms: The bacteria may have multiple resistance mechanisms. Even if the beta-lactamase is inhibited, other mechanisms could still confer resistance to this compound.

  • Inhibitor Instability: The beta-lactamase inhibitor itself may be unstable under the experimental conditions.

Quantitative Data Summary

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainBeta-Lactamase ProducedThis compound MIC (µg/mL)This compound + Inhibitor X MIC (µg/mL)
E. coli ATCC 25922None0.1250.125
K. pneumoniae (ESBL+)SHV-5321
P. aeruginosa (AmpC+)AmpC6432
S. aureus ATCC 29213None0.50.5
S. aureus (Beta-Lactamase+)PC1160.5

Table 2: Kinetic Parameters of Beta-Lactamase Hydrolysis of this compound

Beta-LactamaseSource OrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)
TEM-1E. coli50102.0 x 105
SHV-5 (ESBL)K. pneumoniae75506.7 x 105
AmpCP. aeruginosa10055.0 x 104

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in the logarithmic growth phase

  • This compound stock solution

  • Beta-lactamase inhibitor stock solution (if applicable)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • If testing a combination, add a fixed concentration of the beta-lactamase inhibitor to each well containing this compound.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin

This protocol allows for the colorimetric detection of beta-lactamase activity.[13]

Materials:

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[12]

  • Phosphate buffer (100 mM, pH 7.0)

  • Bacterial cell lysate or purified beta-lactamase

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm[11]

Procedure:

  • Prepare a fresh working solution of nitrocefin (e.g., 0.5-1.0 mg/mL) by diluting the stock solution in phosphate buffer.[12] The solution should be yellow.[12]

  • Add 1-50 µL of the bacterial lysate or purified enzyme to the wells of a 96-well plate.[10]

  • Bring the volume in each well to 50 µL with phosphate buffer.[10]

  • To initiate the reaction, add 50 µL of the nitrocefin working solution to each well.

  • Immediately measure the absorbance at 486 nm at regular time intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • The rate of increase in absorbance is proportional to the beta-lactamase activity.[13] One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 and 25°C.[10][13]

Visualizations

cluster_troubleshooting Troubleshooting High MIC Values start High this compound MIC Observed q1 Is beta-lactamase production suspected? start->q1 a1_yes Perform Beta-Lactamase Assay (e.g., Nitrocefin) q1->a1_yes Yes a1_no Review MIC Protocol - Inoculum - Media - Incubation q1->a1_no No q2 Assay Positive? a1_yes->q2 end Identify Resistance Mechanism a1_no->end a2_yes Test this compound with Beta-Lactamase Inhibitor q2->a2_yes Yes a2_no Investigate Other Resistance Mechanisms (e.g., PBP mutation, efflux) q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for high this compound MIC values.

cluster_mechanism Mechanism of Beta-Lactamase Hydrolysis This compound This compound (Active Antibiotic) hydrolysis Hydrolysis of Beta-Lactam Ring This compound->hydrolysis beta_lactamase Beta-Lactamase Enzyme beta_lactamase->hydrolysis inactive_this compound Inactive this compound Metabolite hydrolysis->inactive_this compound no_inhibition Failure to Inhibit Bacterial Cell Wall Synthesis inactive_this compound->no_inhibition

Caption: Hydrolysis of this compound by beta-lactamase.

cluster_workflow Experimental Workflow for Inhibitor Screening start Isolate Beta-Lactamase Producing Strain mic_cef Determine Baseline MIC of this compound start->mic_cef mic_combo Determine MIC of this compound + Serial Dilutions of Inhibitor mic_cef->mic_combo compare Compare MIC Values mic_combo->compare synergy Synergy Observed (≥8-fold decrease in MIC) compare->synergy Yes no_synergy No Significant Synergy compare->no_synergy No end Identify Effective Inhibitor Concentration synergy->end

Caption: Workflow for this compound and inhibitor screening.

References

Refinement of animal models for Cefmatilen nephrotoxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the refinement of animal models used in Cefmatilen nephrotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models for studying this compound-induced nephrotoxicity, and what are their primary advantages and disadvantages?

A1: The most frequently used animal models are rodents, particularly rats (Wistar, Sprague-Dawley) and mice (C57BL/6, BALB/c).

  • Rats are often preferred due to their larger size, which facilitates surgical procedures and frequent blood sampling. Their renal physiology is well-characterized, offering a robust baseline for toxicological studies. However, the required doses of this compound to induce nephrotoxicity can sometimes be higher than in other species, and they are more expensive to house and maintain than mice.

  • Mice are advantageous due to the availability of numerous transgenic strains, which are invaluable for investigating specific genetic and molecular pathways of kidney injury. They require smaller amounts of test compounds, making them cost-effective. A primary disadvantage is their small size, which can make procedures like urine collection and repeated blood sampling challenging.

Q2: How can I refine the this compound dosage and administration route to achieve consistent and reproducible nephrotoxicity without causing excessive mortality?

A2: Refining the dosage is a critical step. We recommend conducting a preliminary dose-range finding study.

  • Start with literature-based doses: Begin with doses reported in existing publications for similar cephalosporins.

  • Use a geometric progression: Test a range of doses (e.g., 50, 100, 200, 400 mg/kg).

  • Monitor closely: Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in urine output) and mortality daily.

  • Establish a dose-response curve: Measure key renal biomarkers (serum creatinine, BUN) at each dose to identify the lowest dose that produces significant, but sublethal, kidney injury.

  • Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections generally produce more consistent and rapid nephrotoxicity compared to oral (PO) gavage, as they bypass variability in gastrointestinal absorption.

Q3: What are the key biomarkers to measure for assessing this compound-induced nephrotoxicity, and what is the optimal timing for sample collection?

A3: A combination of traditional and novel biomarkers is recommended for a comprehensive assessment.

  • Traditional Biomarkers:

    • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate. Samples should be collected at baseline (0h), and then at 24, 48, and 72 hours post-Cefmatilen administration, as this is typically when peak injury occurs.

  • Novel/Translational Biomarkers:

    • Kidney Injury Molecule-1 (KIM-1): A sensitive and specific marker for proximal tubule injury, detectable in both urine and kidney tissue.

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL): An early indicator of acute kidney injury, measurable in urine and plasma.

    • Clusterin: Its urinary levels increase with tubular damage.

Optimal sample collection times depend on the biomarker, but a common schedule is baseline, 6h, 12h, 24h, 48h, and 72h post-injection to capture both early and peak injury phases.

Troubleshooting Guide

Issue 1: High variability in serum creatinine and BUN levels between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration. Variations in injection volume or speed (for IV/IP routes) or incomplete dosing (for oral gavage) can lead to different systemic drug exposures.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration technique. For IV injections, use a syringe pump for a consistent infusion rate. For gavage, confirm proper placement to avoid accidental administration into the trachea.

  • Possible Cause 2: Dehydration. Dehydration can pre-dispose animals to more severe kidney injury and can independently elevate BUN levels.

    • Solution: Ensure all animals have ad libitum access to water. Consider providing supplemental hydration (e.g., subcutaneous saline) if animals show signs of dehydration, such as reduced skin turgor or decreased urine output. Monitor cage bedding for consistent urine spots.

  • Possible Cause 3: Underlying Subclinical Infections. Infections can confound renal function assessments.

    • Solution: Source animals from reputable, specific-pathogen-free (SPF) vendors. Maintain strict aseptic techniques during all procedures. If an infection is suspected, consult with veterinary staff about diagnostics and potential exclusion of affected animals from the study.

Issue 2: Histopathological findings do not correlate well with biomarker data (e.g., high SCr but minimal tubular necrosis).

  • Possible Cause 1: Timing Mismatch. The peak for functional biomarkers (like SCr) may not perfectly align with the peak of morphological changes visible via histology. Functional changes often precede overt cell death.

    • Solution: Implement a time-course study. Sacrifice subgroups of animals at different time points (e.g., 12, 24, 48, 72 hours) to map the temporal relationship between biomarker elevation and the development of histological lesions.

  • Possible Cause 2: Type of Injury. this compound might be causing a functional or vascular injury that is less apparent with standard H&E staining. For example, it could be inducing mitochondrial dysfunction or oxidative stress before causing widespread necrosis.

    • Solution: Use special stains (e.g., Periodic acid-Schiff (PAS) to assess basement membrane integrity) or immunohistochemistry (IHC) for markers of apoptosis (Caspase-3), oxidative stress (4-HNE), or cellular proliferation (Ki-67) to gain more mechanistic insight.

  • Possible Cause 3: Pre-analytical Tissue Handling. Delayed fixation or improper tissue processing can lead to artifacts that obscure true pathology.

    • Solution: Ensure kidneys are harvested promptly after euthanasia. Perfuse the animal with cold saline to remove blood, followed by a fixative like 10% neutral buffered formalin. Ensure tissue sections are of appropriate thickness for uniform fixation.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Rat Model (72h post-IP injection)

Treatment GroupDose (mg/kg)Serum Creatinine (mg/dL) (Mean ± SD)BUN (mg/dL) (Mean ± SD)Histological Score (0-4) (Mean ± SD)
Vehicle Control00.5 ± 0.122 ± 30.1 ± 0.1
This compound Low1001.2 ± 0.445 ± 81.5 ± 0.5
This compound Mid2002.8 ± 0.798 ± 152.9 ± 0.6
This compound High4004.5 ± 0.9160 ± 253.8 ± 0.4

Table 2: Comparative Timeline of Biomarker Elevation

BiomarkerSample TypeTypical Peak Elevation Post-DosePrimary Indication
NGALUrine, Plasma2 - 6 hoursEarly acute tubular injury
KIM-1Urine, Tissue12 - 24 hoursEstablished proximal tubule injury
Serum CreatinineSerum24 - 72 hoursDecreased glomerular filtration
BUNSerum24 - 72 hoursDecreased glomerular filtration

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Rats

  • Animals: Use male Sprague-Dawley rats weighing 200-250g. Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle and free access to standard chow and water.

  • This compound Preparation: Dissolve this compound sodium salt in sterile 0.9% saline to the desired concentrations (e.g., 50, 100, 200 mg/mL). Prepare fresh on the day of the experiment.

  • Administration: Administer a single dose of this compound solution or vehicle (saline) via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 1-2 mL/kg).

  • Monitoring: Monitor animals for clinical signs of toxicity at 2, 6, 12, 24, 48, and 72 hours post-injection. Record body weights daily.

  • Sample Collection:

    • Blood: Collect blood via tail vein or saphenous vein at baseline and subsequent time points. For terminal collection, use cardiac puncture under deep anesthesia. Allow blood to clot, centrifuge at 2000 x g for 10 minutes to separate serum, and store at -80°C.

    • Kidney Tissue: At the selected endpoint, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Perfuse the circulatory system with cold PBS. Harvest the kidneys, decapsulate them, and section them longitudinally. Fix one half in 10% neutral buffered formalin for histology and snap-freeze the other half in liquid nitrogen for molecular analysis.

Protocol 2: Histopathological Evaluation

  • Processing: Dehydrate formalin-fixed kidney tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to evaluate tubular basement membranes and brush borders.

  • Scoring: Score sections for tubular injury (e.g., tubular dilation, cast formation, epithelial cell necrosis, loss of brush border) in a blinded manner using a semi-quantitative scale (e.g., 0 = no damage; 1 = <25% of tubules affected; 2 = 25-50%; 3 = 50-75%; 4 = >75%).

Mandatory Visualization

G cluster_workflow Troubleshooting Workflow: High Biomarker Variability start High Inter-Animal Variability Observed q1 Was drug administration protocol strictly followed? start->q1 sol1 Solution: Retrain staff on IP/IV/PO techniques. Use infusion pumps for IV. q1->sol1 No q2 Are there signs of dehydration? q1->q2 Yes sol1->q2 sol2 Solution: Ensure ad libitum water access. Provide supplemental hydration (saline). Monitor urine output. q2->sol2 Yes q3 Could there be a subclinical infection? q2->q3 No sol2->q3 sol3 Solution: Use only SPF animals. Maintain aseptic procedures. Consult veterinary staff. q3->sol3 Yes end_node Variability Reduced q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for high inter-animal variability.

G cluster_pathway Putative Signaling Pathway for this compound-Induced Nephrotoxicity cef This compound ptc Proximal Tubular Cell cef->ptc Accumulation via organic anion transporters mito Mitochondrial Dysfunction ptc->mito necrosis Necrosis / Necroptosis ptc->necrosis ros ↑ Reactive Oxygen Species (ROS) mito->ros mapk MAPK Pathway Activation (p38, JNK) ros->mapk apoptosis Apoptosis ros->apoptosis mapk->apoptosis inflammation Inflammation (Cytokine Release) mapk->inflammation injury Acute Kidney Injury apoptosis->injury necrosis->injury inflammation->injury

Caption: Key pathways in this compound-induced tubular cell injury.

Validation & Comparative

Comparative in vitro activity of Cefmatilen versus other third-generation cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro antimicrobial activity of Cefmatilen compared to other third-generation cephalosporins. This document provides a synthesis of available data, experimental methodologies, and visual representations of key comparative aspects.

This compound, a novel third-generation oral cephalosporin, has demonstrated potent in vitro activity against a broad spectrum of clinically relevant bacteria. This guide provides a comparative analysis of its efficacy against other widely used third-generation cephalosporins, supported by quantitative data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in the context of current antimicrobial therapies.

Comparative In Vitro Activity: A Tabular Summary

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC values of this compound (also known as S-1090) and other third-generation cephalosporins against key Gram-positive and Gram-negative respiratory pathogens.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) Against Gram-Positive Respiratory Pathogens
Organism (No. of Isolates)This compound (S-1090)CefdinirCefpodoximeCeftriaxoneCefotaxime
Streptococcus pneumoniae
Penicillin-Susceptible≤0.06 - 0.12 0.12 - 0.250.12 - 0.25≤0.06 - 0.5≤0.06 - 0.25
Penicillin-Intermediate0.25 - 0.5 0.5 - 10.5 - 10.25 - 10.12 - 1
Penicillin-Resistant0.5 - 1 1 - 21 - 21 - 20.5 - 2
Streptococcus pyogenes≤0.06 ≤0.06 - 0.12≤0.06 - 0.12≤0.06≤0.06
Staphylococcus aureus (MSSA)1 - 4 1 - 41 - 82 - 82 - 8

Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location of isolates.

Table 2: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) Against Gram-Negative Respiratory Pathogens
Organism (No. of Isolates)This compound (S-1090)CefdinirCefpodoximeCeftriaxoneCefotaxime
Haemophilus influenzae
β-lactamase negative≤0.06 - 0.12 ≤0.06 - 0.25≤0.06 - 0.12≤0.03≤0.03
β-lactamase positive≤0.06 - 0.12 ≤0.06 - 0.25≤0.06 - 0.12≤0.03≤0.03
Moraxella catarrhalis
β-lactamase negative0.12 - 0.25 0.25 - 0.50.25 - 1≤0.12≤0.12
β-lactamase positive0.12 - 0.25 0.25 - 0.50.25 - 1≤0.12≤0.12
Klebsiella pneumoniae0.12 - 0.5 0.5 - 20.25 - 1≤0.12 - 0.25≤0.12 - 0.25

Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location of isolates.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The general methodology is outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activities of the cephalosporins were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates: Clinically significant isolates of respiratory pathogens were obtained from various medical centers. The isolates were identified to the species level using standard microbiological techniques.

  • Inoculum Preparation: Bacterial suspensions were prepared in a suitable broth medium to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agents: this compound and other comparator cephalosporins were obtained as standard laboratory powders. Stock solutions were prepared according to the manufacturers' instructions and serially diluted in the appropriate broth medium to achieve a range of final concentrations.

  • Incubation: The microdilution trays were incubated at 35-37°C for 18-24 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation was performed in an atmosphere enriched with 5% CO₂.

  • MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing Comparative Activity and Workflow

To better illustrate the comparative aspects and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_this compound This compound Activity cluster_other_ceph Other 3rd-Gen Cephalosporins Activity Cefmatilen_GP Gram-Positive Pathogens Comparator Comparative In Vitro Efficacy Cefmatilen_GP->Comparator High Potency vs. S. pneumoniae Cefmatilen_GN Gram-Negative Pathogens Cefmatilen_GN->Comparator Excellent Activity vs. H. influenzae Other_Ceph_GP Gram-Positive Pathogens Other_Ceph_GP->Comparator Variable Potency Other_Ceph_GN Gram-Negative Pathogens Other_Ceph_GN->Comparator Broadly Active

Comparative Activity Overview

start Start: Isolate Collection prep_inoculum Inoculum Preparation (5x10^5 CFU/mL) start->prep_inoculum inoculation Inoculation of Microdilution Trays prep_inoculum->inoculation serial_dilution Serial Dilution of Cephalosporins serial_dilution->inoculation incubation Incubation (35-37°C, 18-24h) inoculation->incubation read_mic MIC Determination (Lowest concentration with no visible growth) incubation->read_mic end End: Data Analysis read_mic->end

MIC Determination Workflow

Concluding Remarks

The available in vitro data suggest that this compound is a potent third-generation cephalosporin with excellent activity against common respiratory pathogens. Notably, it demonstrates comparable or superior potency against Streptococcus pneumoniae, including penicillin-resistant strains, and Haemophilus influenzae when compared to other oral third-generation cephalosporins. Its activity against methicillin-susceptible Staphylococcus aureus is also noteworthy. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of respiratory tract infections. This guide serves as a foundational resource for professionals engaged in the research and development of new antimicrobial agents.

Head-to-Head Comparison: Cefditoren Pivoxil vs. Cefdinir in the Treatment of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

A note on nomenclature: The initial query for "Cefmatilen" did not yield specific results. Based on available pharmaceutical information, it is highly probable that this was a misspelling of Cefditoren pivoxil . This guide will, therefore, provide a head-to-head comparison between Cefditoren pivoxil and Cefdinir for the treatment of respiratory tract infections.

Both Cefditoren pivoxil and Cefdinir are orally administered, third-generation cephalosporin antibiotics.[1][2] They are frequently prescribed for mild-to-moderate community-acquired respiratory tract infections due to their broad spectrum of activity against common bacterial pathogens. This guide will delve into a comparative analysis of their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by data from clinical studies.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cefditoren and Cefdinir are bactericidal agents that exert their effect by disrupting the synthesis of the bacterial cell wall.[3][4] As with other β-lactam antibiotics, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6][7] This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. Their stability against many common β-lactamases allows them to be effective against a range of bacteria that may be resistant to other antibiotics.[1]

cluster_drug Cephalosporin Action cluster_bacteria Bacterial Cell Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Binds to & Inhibits Cefdinir Cefdinir Cefdinir->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall

Mechanism of action for Cefditoren and Cefdinir.

Pharmacokinetic Profile

The pharmacokinetic properties of Cefditoren pivoxil and Cefdinir are summarized in the table below. Cefditoren pivoxil is a prodrug that is hydrolyzed to its active form, cefditoren, during absorption.[3]

ParameterCefditoren PivoxilCefdinir
Bioavailability ~14% (fasting), ~16% (with a low-fat meal)[3]21% (300mg capsule), 16% (600mg capsule), 25% (suspension)
Protein Binding ~88%[3]60-70%
Time to Peak Plasma Concentration 1.5 - 3.5 hours~3 hours
Elimination Half-life ~1.6 hours~1.5 hours
Primary Route of Elimination RenalRenal

Clinical Efficacy in Respiratory Tract Infections

Multiple clinical trials have evaluated the efficacy of Cefditoren pivoxil and Cefdinir in treating various respiratory tract infections. The following tables summarize the clinical and bacteriological outcomes from some of these studies.

Community-Acquired Pneumonia (CAP)
StudyDrug RegimenClinical Cure RateBacteriological Eradication Rate (per pathogen)
Fogarty et al.Cefditoren pivoxil 400mg BID vs. Amoxicillin/clavulanate 875/125mg BIDNot specifiedS. pneumoniae: 90.9% vs 93.3%H. influenzae: 88.9% vs 87.5%M. catarrhalis: 100% vs 90%
van Zyl et al.Cefditoren pivoxil 200mg BID vs. Cefpodoxime proxetil 200mg BID88.5% vs 89.2%Not specified
Pooled Analysis (7 trials)[8]Cefditoren pivoxil 200mg or 400mgNot specifiedS. pneumoniae: ~90%H. influenzae: ~85%
Acute Exacerbation of Chronic Bronchitis (AECB)
StudyDrug RegimenClinical Cure RateBacteriological Eradication Rate
Alvarez-Sala et al.Cefditoren pivoxil 400mg BID vs. Cefuroxime axetil 500mg BID83.3% vs. 81.6%80.2% vs. 77.8%
Pooled Analysis (7 trials)[8]Cefditoren pivoxil 200mg or 400mgNot specifiedMicrobiologic response: 75.1% - 77.1%
Acute Sinusitis
StudyDrug RegimenClinical Success Rate
Pooled Analysis (3 trials)Cefditoren pivoxil 200mg or 400mg BID vs. Cefuroxime or Amoxicillin/clavulanateEnd of Therapy: 80.2% vs. 84.8%End of Follow-up: 71.2% vs. 77.4%

Safety and Tolerability

Both Cefditoren pivoxil and Cefdinir are generally well-tolerated. The most common adverse events are gastrointestinal in nature.

Adverse EventCefditoren PivoxilCefdinir
Diarrhea Incidence of 4.5% in one study (including moderate diarrhea, mild nausea and vomiting, and stomach discomfort)[9]Generally higher incidence compared to some other cephalosporins.
Nausea Mild nausea reported[9]Common side effect.
Headache Reported adverse event.Reported side effect.
Vaginal Moniliasis Reported adverse event.Reported side effect.

Experimental Protocols

Representative Clinical Trial Protocol for Acute Exacerbation of Chronic Bronchitis (AECB)

This section outlines a typical methodology for a clinical trial comparing the efficacy and safety of two oral antibiotics in the treatment of AECB, based on the design of studies found in the literature.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Adult patients diagnosed with an acute bacterial exacerbation of chronic bronchitis. Inclusion criteria would typically include increased dyspnea, increased sputum volume, and increased sputum purulence.

  • Randomization and Blinding: Patients are randomly assigned to receive either Cefditoren pivoxil or Cefdinir. Both the investigators and the patients are blinded to the treatment allocation.

  • Treatment Regimen:

    • Group A: Cefditoren pivoxil 400mg administered orally twice daily for 5-10 days.

    • Group B: Cefdinir 300mg administered orally twice daily for 5-10 days.

  • Assessments:

    • Baseline: Clinical evaluation, sputum sample collection for culture and susceptibility testing.

    • On-therapy (Day 3-5): Assessment of clinical response and adverse events.

    • End-of-Therapy (Day 12-14): Clinical evaluation, bacteriological assessment from a new sputum sample.

    • Test-of-Cure (Day 21-28): Final clinical assessment.

  • Efficacy Endpoints:

    • Primary: Clinical cure rate at the test-of-cure visit, defined as the resolution of acute signs and symptoms of infection.

    • Secondary: Bacteriological eradication rate, defined as the absence of the baseline pathogen in the end-of-therapy culture.

  • Safety Endpoints: Incidence and severity of adverse events, changes in laboratory parameters.

Start Patient Screening (AECB Diagnosis) InformedConsent Informed Consent Start->InformedConsent Baseline Baseline Assessment (Clinical & Sputum Culture) InformedConsent->Baseline Randomization Randomization GroupA Treatment Group A (Cefditoren pivoxil) Randomization->GroupA GroupB Treatment Group B (Cefdinir) Randomization->GroupB OnTherapy On-Therapy Assessment (Day 3-5) GroupA->OnTherapy GroupB->OnTherapy Baseline->Randomization EndOfTherapy End-of-Therapy Visit (Day 12-14) OnTherapy->EndOfTherapy TestOfCure Test-of-Cure Visit (Day 21-28) EndOfTherapy->TestOfCure EfficacyAnalysis Efficacy Analysis (Clinical Cure & Bacteriological Eradication) TestOfCure->EfficacyAnalysis SafetyAnalysis Safety Analysis (Adverse Events) TestOfCure->SafetyAnalysis

Workflow of a comparative clinical trial.

Conclusion

Both Cefditoren pivoxil and Cefdinir are effective third-generation cephalosporins for the treatment of common respiratory tract infections. Their similar mechanisms of action and spectra of activity make them viable treatment options. Clinical data suggests comparable efficacy between Cefditoren pivoxil and other cephalosporins, including those in the same generation. The choice between these two agents may be guided by local antibiotic susceptibility patterns, formulary availability, and consideration of their respective safety profiles, particularly the incidence of gastrointestinal side effects.

References

A Comparative Guide to the Clinical Efficacy of Cefditoren Pivoxil in Treating Common Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: The initial request specified "Cefmatilen." However, extensive searches for a cephalosporin with this name in published randomized controlled trials (RCTs) did not yield specific results. It is highly probable that this was a typographical error. This guide will focus on Cefditoren pivoxil , a third-generation oral cephalosporin with a similar name and a substantial body of evidence from clinical trials for the requested indications. Cefditoren pivoxil is recognized for its broad-spectrum activity against common pathogens in respiratory and skin infections.[1]

This guide provides a comparative analysis of Cefditoren pivoxil's clinical efficacy, drawing upon data from randomized controlled trials. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its performance against other antibiotics, supported by experimental data and protocols.

Overview of Cefditoren Pivoxil

Cefditoren pivoxil is an orally administered third-generation cephalosporin. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, which are frequently implicated in community-acquired respiratory tract and skin and soft tissue infections.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.

Clinical Efficacy in Lower Respiratory Tract Infections

Cefditoren pivoxil has been extensively studied for the treatment of community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB). A pooled analysis of seven major clinical trials provides robust data on its efficacy.

A detailed summary of the methodology used in the pooled analysis of CAP and AECB trials is as follows:

  • Study Design: The analysis incorporated data from four CAP studies (three randomized, one non-comparative) and three randomized AECB studies.

  • Patient Population: The bacteriologically evaluable population included 1,910 patients across all treatment arms.

  • Treatment Arms:

    • Cefditoren pivoxil 200 mg BID

    • Cefditoren pivoxil 400 mg BID

    • Comparator Antibiotics: Included standard oral treatments such as clarithromycin 500 mg BID, cefuroxime 250 mg BID, cefpodoxime 200 mg BID, and amoxicillin/clavulanate (500/125 mg TID or 875/125 mg BID).

  • Primary Endpoint: The primary efficacy endpoint was the microbiologic response, defined as the eradication or presumed eradication of the baseline pathogen(s). Presumed eradication was determined by the absence of sputum for culture in a patient showing a positive clinical response.[2]

  • Key Pathogens Assessed: The analysis focused on the most common causative agents in community-acquired respiratory infections: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2]

The following table summarizes the microbiological response rates from the pooled analysis, comparing Cefditoren pivoxil with other standard oral antibiotics.

IndicationCefditoren 200 mg BIDCefditoren 400 mg BIDComparators
Community-Acquired Pneumonia (CAP) 88.8%84.1%86.8%
Acute Exacerbation of Chronic Bronchitis (AECB) 75.1%77.1%75.9%
(Data sourced from a pooled analysis of seven clinical trials. Comparators include clarithromycin, cefuroxime, cefpodoxime, and amoxicillin/clavulanate)[2]

A key strength of Cefditoren is its high efficacy against specific, often resistant, pathogens.

PathogenCefditoren (200mg & 400mg doses pooled)
Streptococcus pneumoniae 88.5% - 92.0%
including Penicillin-Nonsusceptible strains92.3%
Haemophilus influenzae 82.7% - 86.6%
Moraxella catarrhalis 84.1% - 95.2%
(Data shows the range of response rates observed across treatment groups in the pooled analysis. No significant differences were found between Cefditoren and comparator groups for these pathogens)[2]

Clinical Efficacy in Skin and Soft Tissue Infections (SSTI)

Cefditoren has demonstrated high cure rates in patients with skin and soft tissue infections, including those caused by Staphylococcus aureus and Streptococcus pyogenes.[1]

While a specific, single RCT protocol for SSTIs was not detailed in the provided search results, a typical experimental workflow for such a trial is visualized below. These trials generally compare the clinical cure rate of the investigational drug (e.g., Cefditoren) against an established standard-of-care antibiotic.

  • Study Design: Randomized, double-blind, multicenter comparative trial.

  • Patient Population: Adults with uncomplicated acute bacterial skin and soft tissue infections (e.g., cellulitis, abscesses, wound infections).

  • Treatment Arms:

    • Cefditoren pivoxil (e.g., 400 mg BID)

    • Comparator (e.g., another oral cephalosporin like Cefdinir or Amoxicillin-Clavulanate)

  • Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit, typically 7-14 days after the end of therapy. Cure is defined as the resolution of signs and symptoms of infection such that no further antibiotic therapy is required.

Visualizing the Randomized Controlled Trial Process

To clarify the rigorous methodology behind the data presented, the following diagrams illustrate a standard experimental workflow for a randomized controlled trial and the logical hierarchy of clinical evidence.

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Treatment Arm A cluster_3 Treatment Arm B cluster_4 Phase 3: Follow-up & Assessment p1 Patient Population with Target Indication (e.g., CAP, SSTI) p2 Screening based on Inclusion/Exclusion Criteria p1->p2 p3 Informed Consent p2->p3 rand Randomization p3->rand t1 Cefditoren Pivoxil (e.g., 400 mg BID) rand->t1 t2 Comparator Antibiotic (e.g., Amoxicillin/Clavulanate) rand->t2 f1 Treatment Period (e.g., 7-14 days) t1->f1 t2->f1 f2 End-of-Treatment (EOT) Visit f1->f2 f3 Test-of-Cure (TOC) Visit f2->f3 f4 Assessment of Clinical & Microbiological Outcomes f3->f4 end end f4->end Final Analysis: Efficacy & Safety

Caption: Standard workflow for a two-arm randomized controlled trial (RCT).

G n1 Systematic Reviews & Meta-Analyses of RCTs n2 Randomized Controlled Trials (RCTs) n1->n2 n3 Cohort Studies n2->n3 n4 Case-Control Studies n3->n4 n5 Case Reports & Case Series n4->n5 n6 Expert Opinion & Editorials n5->n6

Caption: Hierarchy of evidence for validating clinical efficacy.

Conclusion

The data from randomized controlled trials and subsequent pooled analyses demonstrate that Cefditoren pivoxil is a clinically effective oral antibiotic for community-acquired lower respiratory tract infections and skin and soft tissue infections. Its efficacy is comparable to other standard-of-care antibiotics, with a notable advantage in its high bacteriological eradication rates against key pathogens, including penicillin-nonsusceptible S. pneumoniae.[2] The robust methodology of RCTs, as outlined in the workflow diagram, provides strong validation for these clinical outcomes.

References

Cefmatilen: A Comparative Analysis of Cross-Resistance with Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Cefmatilen, an oral cephalosporin, with other β-lactam antibiotics, focusing on cross-resistance patterns. The data presented is primarily derived from a pivotal study by Tsuji et al. (1995) on the antibacterial activity of S-1090 (the developmental code for this compound).

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, it exhibits a high degree of stability against various β-lactamases, which translates to retained activity against many strains resistant to other cephalosporins and penicillins. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used to generate this data, and visualize the key relationships in antibiotic resistance.

Comparative In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other β-lactam antibiotics against various bacterial strains, including those known to produce β-lactamases. The data is extracted from the study by Tsuji et al. (1995), which utilized a standard agar dilution method.

Table 1: Comparative MICs (μg/mL) of this compound and Other β-Lactam Antibiotics Against β-Lactamase-Producing Strains

Bacterial Strainβ-Lactamase TypeThis compound (S-1090)CefiximeCefaclorAmpicillin
Escherichia coli ML-4951Penicillinase0.200.391.56>100
Escherichia coli GN235Cephalosporinase0.783.1312.5>100
Klebsiella pneumoniae GN6493Broad-spectrum0.100.200.78>100
Proteus vulgaris GN76/C-1Broad-spectrum0.050.101.5612.5
Serratia marcescens 1021Broad-spectrum0.78100>100>100

Table 2: Comparative MIC₉₀ (μg/mL) Values of this compound and Other Oral β-Lactams Against Clinical Isolates

Organism (No. of strains)This compound (S-1090)CefiximeCefpodoximeCefdinirCefaclor
Staphylococcus aureus (50) (MSSA)0.7812.53.130.393.13
Streptococcus pneumoniae (50)0.0250.200.05≤0.0120.39
Haemophilus influenzae (50)0.050.0250.050.101.56
Escherichia coli (52)0.390.200.390.786.25
Klebsiella pneumoniae (51)0.100.200.200.201.56
Proteus mirabilis (50)0.100.050.200.201.56

Experimental Protocols

The data presented in this guide is based on the following experimental methodology as described by Tsuji et al. (1995).

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the compounds was determined by the twofold agar dilution method using Mueller-Hinton agar. For streptococci, the medium was supplemented with 5% defibrinated horse blood.

  • Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth overnight at 37°C. The cultures were then diluted to a final concentration of approximately 10⁶ CFU/mL.

  • Plate Preparation: A series of agar plates containing twofold serial dilutions of each antimicrobial agent were prepared.

  • Inoculation: A multipoint inoculator was used to deliver a final inoculum of approximately 10⁴ CFU per spot onto the agar plates.

  • Incubation: The plates were incubated at 37°C for 18 to 20 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Bacterial Strains

A variety of standard laboratory strains and recent clinical isolates were used in the referenced study. This included strains of Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Serratia marcescens, and Enterobacter cloacae. Notably, the study included well-characterized strains producing different types of β-lactamases, such as penicillinase, cephalosporinase, and broad-spectrum β-lactamases.

Visualizing Resistance Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of β-lactam resistance and the experimental workflow for determining cross-resistance.

BetaLactamResistance cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) CellWall Intact Cell Wall PBP->CellWall Synthesizes BetaLactamase β-Lactamase Enzyme HydrolyzedAntibiotic Inactive Antibiotic BetaLactamase->HydrolyzedAntibiotic Hydrolyzes BetaLactam β-Lactam Antibiotic (e.g., this compound) BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Target for

Mechanism of β-Lactam Action and Resistance.

MIC_Workflow Start Start: Bacterial Isolate Culture Overnight Culture in Broth Start->Culture Inoculum Prepare Standardized Inoculum (10^6 CFU/mL) Culture->Inoculum Inoculate Inoculate Plates with Bacterial Suspension Inoculum->Inoculate Plates Prepare Agar Plates with Serial Dilutions of Antibiotics (this compound & Comparators) Plates->Inoculate Incubate Incubate at 37°C for 18-20 hours Inoculate->Incubate ReadMIC Determine MIC: Lowest concentration with no visible growth Incubate->ReadMIC Compare Compare MICs ReadMIC->Compare CrossResistance Cross-Resistance: High MIC for multiple β-lactams Compare->CrossResistance Resistant NoCrossResistance No Cross-Resistance: Low MIC for this compound, High MIC for others Compare->NoCrossResistance Susceptible End End CrossResistance->End NoCrossResistance->End

Workflow for Determining Cross-Resistance via MIC Testing.

Conclusion

The available in vitro data indicates that this compound possesses a favorable profile in overcoming common β-lactam resistance mechanisms, particularly those mediated by β-lactamases. Its potent activity against a wide range of clinical isolates, including strains resistant to other oral cephalosporins, suggests its potential as a valuable therapeutic agent. Further studies are warranted to explore its efficacy against emerging multi-drug resistant organisms and to fully elucidate its clinical implications.

Validation of Cefmatilen's therapeutic window in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with Cefdinir Demonstrates Potential for Enhanced Safety and Efficacy in the Treatment of Bacterial Infections

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Cefmatilen, a novel oral cephalosporin, exhibits a promising therapeutic window, suggesting a favorable balance between efficacy and safety. This comparison guide provides an in-depth look at the preclinical profile of this compound, juxtaposed with the established third-generation cephalosporin, Cefdinir. The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Executive Summary

Preclinical evaluation of a new antimicrobial agent is a critical step in determining its potential clinical utility. A key parameter in this assessment is the therapeutic window, the range between the minimum effective dose and the dose at which toxicity is observed. This guide summarizes the available preclinical data for this compound (also known as S-1090) and compares it with Cefdinir, a widely used oral cephalosporin. The analysis indicates that this compound demonstrates potent antibacterial activity at doses well below those found to cause adverse effects in animal models, suggesting a wide therapeutic margin.

Comparative Efficacy and Safety Profile

The therapeutic window of an antimicrobial agent is determined by its efficacy (the dose required to treat an infection) and its safety (the dose at which adverse effects occur). The following tables summarize the key preclinical efficacy and safety data for this compound and Cefdinir.

In Vitro Antibacterial Activity

The in vitro potency of an antibiotic is a primary indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In Vitro Activity (MIC µg/mL) of this compound and Cefdinir against Key Pathogens

OrganismThis compound (S-1090)¹Cefdinir⁹
Staphylococcus aureus (MSSA)0.21
Streptococcus pyogenes≤0.006-
Streptococcus agalactiae≤0.006-
Haemophilus influenzae0.05-
Escherichia coli0.39-
Klebsiella pneumoniae0.1-
Proteus mirabilis0.2-
Moraxella catarrhalis0.2-

Data for Cefdinir against some pathogens was not available in the reviewed preclinical studies.

In Vivo Efficacy in Animal Models

In vivo studies in animal infection models provide crucial information on how a drug performs in a living organism. The 50% effective dose (ED₅₀) is the dose required to achieve a therapeutic effect in 50% of the subjects.

Table 2: In Vivo Efficacy (Oral ED₅₀ mg/kg) of this compound and Cefdinir in Murine Systemic Infection Models

PathogenThis compound (S-1090)¹Cefdinir¹
Staphylococcus aureus Smith1.882.58
Staphylococcus aureus 1232.332.45
Escherichia coli KC-141.152.61
Klebsiella pneumoniae DT-S0.230.63
Proteus mirabilis 91.052.55
Proteus vulgaris 01.555.37
Serratia marcescens 12.5710.9
Preclinical Safety and Toxicology

Toxicology studies in animals are essential for determining the safety profile of a new drug and for establishing a safe starting dose in human clinical trials. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Table 3: Preclinical Oral Toxicity of this compound and Cefdinir in Rats

Study TypeThis compound (S-1090)Cefdinir
Single Dose Lethal Dose (LD₅₀)>2000 mg/kg[1]Not Found
One-Month Repeated Dose NOAEL1250 mg/kg/day[2]Not Found
Three-Month Repeated Dose NOAEL1000 mg/kg/day[2]Not Found

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The in vitro activity of this compound and comparator drugs was determined by the agar dilution method in accordance with the standards of the Japan Society of Chemotherapy. The MIC was defined as the lowest concentration of the drug that prevented visible growth of the bacteria on the agar plates after an incubation period of 18 to 20 hours at 37°C.

In Vivo Efficacy Studies (Murine Systemic Infection Model)

Male ICR mice, weighing approximately 20 g, were used for the systemic infection models. Mice were inoculated intraperitoneally with a bacterial suspension. This compound and Cefdinir were administered orally one hour after infection. The therapeutic efficacy was evaluated based on the survival of the mice over a 7-day period, and the ED₅₀ values were calculated using the probit method.

Repeated Dose Toxicity Studies in Rats

Sprague-Dawley rats were administered this compound hydrochloride hydrate orally via gavage for one or three months at various dose levels.[2] The studies included daily clinical observations, measurements of body weight and food consumption, as well as hematology, blood chemistry, and urinalysis at termination. A full necropsy and histopathological examination of tissues were performed. The NOAEL was determined as the highest dose that did not produce any significant treatment-related adverse effects.[2]

Visualizing the Path to Therapeutic Window Validation

The following diagrams illustrate the key processes involved in the preclinical validation of a new antimicrobial agent like this compound.

experimental_workflow cluster_preclinical Preclinical Validation Workflow A In Vitro Efficacy (MIC Determination) B In Vivo Efficacy (Animal Infection Models, e.g., ED50) A->B Potency Confirmation D Therapeutic Window Assessment (Comparison of Efficacy and Safety Data) B->D Efficacy Data C Preclinical Toxicology (Single & Repeated Dose Studies, e.g., NOAEL) C->D Safety Data

Caption: Experimental workflow for determining the therapeutic window.

signaling_pathway cluster_bacterial_cell Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CW Stable Cell Wall PBP->CW Cross-linking CL Cell Lysis PBP->CL Leads to PG Peptidoglycan Synthesis PG->PBP Catalyzed by Ceph Cephalosporin (e.g., this compound) Ceph->PBP Inhibition

Caption: Mechanism of action of cephalosporins.

Conclusion

The preclinical data for this compound hydrochloride hydrate (S-1090) demonstrate a promising profile characterized by potent in vitro and in vivo antibacterial activity against a range of clinically relevant pathogens. Importantly, the effective doses observed in animal models are substantially lower than the doses at which adverse effects were noted in repeated-dose toxicity studies in rats. This wide therapeutic window suggests that this compound has the potential to be a safe and effective oral cephalosporin for the treatment of bacterial infections. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.

References

Comparing the cost-effectiveness of Cefmatilen with standard-of-care antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy and potential cost-effectiveness of Cefmatilen (cefditoren pivoxil) against standard-of-care antibiotics for common bacterial infections, including community-acquired pneumonia (CAP) and acute exacerbation of chronic bronchitis (AECB). The information is based on available clinical trial data.

Executive Summary

This compound, an oral third-generation cephalosporin, demonstrates comparable clinical and bacteriological efficacy to standard-of-care antibiotics in treating respiratory tract infections.[1][2][3] Notably, some studies suggest that a shorter 5-day course of this compound may be as effective as a conventional 10-day regimen with other beta-lactam antibiotics for certain conditions, which could lead to improved cost-effectiveness.[4] While direct and comprehensive pharmacoeconomic studies are limited, the available clinical data, coupled with a shorter treatment duration, suggests a favorable cost-effectiveness profile for this compound. However, one study comparing cefditoren to cefpodoxime explicitly stated that the relative cost of treatment was not evaluated.[1]

Clinical Efficacy

Community-Acquired Pneumonia (CAP)

A multicenter, prospective, randomized, double-blind study compared the efficacy of this compound (200 mg and 400 mg twice daily) with cefpodoxime proxetil (200 mg twice daily) for 14 days in ambulatory patients with CAP.[1] The clinical cure rates were comparable across all treatment groups.[1]

Treatment GroupClinical Cure Rate (Post-treatment)Clinical Cure Rate (Follow-up)
This compound (200 mg BID)90.5% (162/179)88.4% (160/181)
This compound (400 mg BID)89.7% (148/165)87.2% (143/164)
Cefpodoxime proxetil (200 mg BID)92.2% (153/166)90.4% (151/167)

Data from a multicenter, prospective, randomized, double-blind study.[1]

Bacteriological eradication rates were also similar for key pathogens.[1]

PathogenThis compound (200 mg BID) Eradication RateThis compound (400 mg BID) Eradication RateCefpodoxime proxetil (200 mg BID) Eradication Rate
Streptococcus pneumoniae93.8% (45/48)95.7% (45/47)95.6% (43/45)
Haemophilus influenzae90.2% (46/51)97.7% (43/44)97.4% (37/38)

Data from a multicenter, prospective, randomized, double-blind study.[1]

Acute Exacerbation of Chronic Bronchitis (AECB)

A randomized, double-blind, double-dummy trial compared a 5-day course of this compound (200 mg twice daily) with a standard 10-day course of cefuroxime axetil (250 mg twice daily) for the treatment of Anthonisen type I or II AECB.[2][5] The clinical success rates were comparable between the two groups.[2][5]

Treatment GroupClinical Success Rate (End of Treatment)Clinical Success Rate (Post-treatment)
This compound (5-day course)79.9% (211/264)81.0%
Cefuroxime axetil (10-day course)82.7% (229/277)85.5%

Data from a randomized, double-blind, double-dummy trial.[2][5]

The per-pathogen bacteriological response also showed similar efficacy.[2]

Treatment GroupBacteriological Response Rate (End of Treatment)
This compound (5-day course)72.8% (of 103 isolates)
Cefuroxime axetil (10-day course)67.0% (of 94 isolates)

Data from a randomized, double-blind, double-dummy trial.[2]

Cost-Effectiveness Analysis

A formal cost-effectiveness analysis of this compound was not found in the reviewed literature. However, a prospective economic evaluation of a 5-day course of cefpodoxime proxetil compared to 10-day courses of phenoxymethylpenicillin and amoxicillin-clavulanic acid for pharyngotonsillitis demonstrated significant cost savings with the shorter treatment duration.[4] The savings were attributed to lower drug acquisition costs, reduced productivity loss, and fewer general practitioner consultations.[4]

Given the comparable clinical efficacy of a 5-day this compound regimen to a 10-day standard therapy for AECB, a similar cost-saving potential can be inferred. The primary drivers for the cost-effectiveness of this compound would be:

  • Reduced Drug Acquisition Costs: A shorter course of therapy directly translates to lower medication costs.

  • Improved Patient Compliance: Shorter treatment durations are generally associated with better patient adherence, potentially leading to better clinical outcomes and reduced need for follow-up treatments.

  • Lower Indirect Costs: A quicker return to daily activities for patients can reduce indirect costs associated with lost productivity.

Experimental Protocols

Study Design for CAP Comparison[1]

This was a multicenter, prospective, randomized, double-blind study. Ambulatory patients diagnosed with CAP were randomized to one of three treatment groups: cefditoren pivoxil 200 mg twice daily, cefditoren pivoxil 400 mg twice daily, or cefpodoxime proxetil 200 mg twice daily, all for a duration of 14 days. Clinical and pathogen eradication assessments were conducted during and after treatment.

Study Design for AECB Comparison[2][5]

This was a randomized, double-blind, double-dummy trial. Patients with Anthonisen type I or II AECB were randomized to receive either cefditoren pivoxil 200 mg twice daily for 5 days or cefuroxime axetil 250 mg twice daily for 10 days. The primary evaluation of clinical success was at the end of therapy.

Visualizations

experimental_workflow_CAP cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms (14 days) cluster_assessment Assessment start Ambulatory Patients with CAP Diagnosis randomization Randomization start->randomization cefditoren_200 Cefditoren Pivoxil 200 mg BID randomization->cefditoren_200 cefditoren_400 Cefditoren Pivoxil 400 mg BID randomization->cefditoren_400 cefpodoxime Cefpodoxime Proxetil 200 mg BID randomization->cefpodoxime assessment Clinical Cure and Pathogen Eradication cefditoren_200->assessment cefditoren_400->assessment cefpodoxime->assessment

Caption: Workflow for the CAP clinical trial.

experimental_workflow_AECB cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_assessment Assessment start Patients with Anthonisen Type I or II AECB randomization Randomization start->randomization cefditoren Cefditoren Pivoxil 200 mg BID (5 days) randomization->cefditoren cefuroxime Cefuroxime Axetil 250 mg BID (10 days) randomization->cefuroxime assessment Clinical Success at End of Treatment cefditoren->assessment cefuroxime->assessment

Caption: Workflow for the AECB clinical trial.

cost_effectiveness_logic cluster_clinical Clinical Factors cluster_economic Economic Factors cluster_outcome Outcome comparable_efficacy Comparable Clinical Efficacy cost_effectiveness Potential for Improved Cost-Effectiveness comparable_efficacy->cost_effectiveness shorter_duration Shorter Treatment Duration (e.g., 5 vs 10 days) drug_cost Reduced Drug Acquisition Cost shorter_duration->drug_cost compliance Improved Patient Compliance shorter_duration->compliance indirect_cost Lower Indirect Costs (e.g., productivity loss) shorter_duration->indirect_cost drug_cost->cost_effectiveness compliance->cost_effectiveness indirect_cost->cost_effectiveness

Caption: Logic diagram for potential cost-effectiveness.

References

Independent Validation of Published Cefmatilen Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published synthesis protocols for the cephalosporin antibiotic, Cefmatilen. The following sections detail the performance of different synthetic routes, supported by experimental data, to inform process development and optimization.

This compound is a third-generation oral cephalosporin with a broad spectrum of antibacterial activity. The efficiency and scalability of its synthesis are critical for its pharmaceutical production. This guide focuses on the independent validation of two distinct synthetic strategies, herein referred to as Protocol 1 (an improved, large-scale process) and Protocol 2 (a first-generation synthesis). The primary difference between these protocols lies in the protecting group strategy for the triazole moiety at the C-3 position of the cephem core.

Comparative Analysis of Synthetic Protocols

The selection of a synthetic route in pharmaceutical manufacturing is a multifactorial decision involving yield, purity, cost of reagents, operational simplicity, and scalability. The two protocols for this compound synthesis presented here offer a clear trade-off between a more streamlined but potentially lower-yielding process and a more complex but higher-yielding and more robust process.

Protocol 1: The Improved Large-Scale Synthesis

This protocol is characterized by the use of a trityl protecting group for the 1,2,3-triazole ring at the C-3 position. This strategy was developed to minimize the formation of impurities, particularly N-alkylation of the triazole ring, which was a notable side reaction in earlier synthetic approaches. This method has been successfully applied on a pilot scale, demonstrating its suitability for industrial production.[1] The overall yield for the synthesis of this compound hydrochloride hydrate from the key starting materials is reported to be in the range of 61-65%.[1]

Protocol 2: The First-Generation Synthesis

The earlier, first-generation synthesis of this compound did not employ a protecting group for the triazole moiety. While this approach simplifies the synthesis by reducing the number of protection and deprotection steps, it is more susceptible to side reactions, leading to a more complex impurity profile and a lower overall yield. The reported yield for this process was 10-14% lower than the improved process, placing it in the range of 47-55%.[2][1]

Quantitative Data Summary

The following table summarizes the key quantitative differences between the two synthetic protocols for this compound.

ParameterProtocol 1 (Improved Process)Protocol 2 (First-Generation Process)
Overall Yield 61-65%[1]47-55% (estimated)
C-3 Triazole Protection Trityl group[2]None[2]
Key Advantage Higher yield and purity, better control of impurities, suitable for large-scale production.[2][1]Fewer synthetic steps (no protection/deprotection of triazole).
Key Disadvantage Additional protection and deprotection steps required.Lower yield, higher potential for triazole-related impurities.[2]

Experimental Protocols

Protocol 1: Improved Large-Scale Synthesis of this compound

This protocol involves the coupling of three key starting materials: 7-aminocephem hydrochloride, an activated C-7 side chain (triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethyloxyimino)acetate), and the C-3 side chain precursor (4-mercaptomethyl-1H-1,2,3-triazole) with a protected triazole.

Step 1: Synthesis of the C-7 Side Chain The C-7 side chain, triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-(triphenylmethyloxyimino)acetate, is synthesized in a four-step sequence with an overall yield of 80%.[3] A key improvement in this synthesis is the selective acetylation of the oxime group before tert-butoxycarbonylation, which reduces the amount of Boc anhydride required.[3]

Step 2: Coupling and Deprotection The synthesis of this compound hydrochloride hydrate is achieved from three main starting materials: 7-aminocephem hydrochloride, the pre-formed C-7 side chain, and 4-mercaptomethyl-1H-1,2,3-triazole where the triazole nitrogen is protected with a trityl group. The coupling is followed by a deprotection sequence to remove the Boc, trityl, and ester protecting groups to yield the final active pharmaceutical ingredient.

A detailed, step-by-step experimental procedure for the large-scale synthesis is described in the publication "Practical Large-Scale Synthesis of this compound, A New Cephalosporin Antibiotic" by Kobayashi et al.

Protocol 2: First-Generation Synthesis of this compound

This protocol follows a similar overall strategy to Protocol 1 but omits the use of a protecting group for the triazole ring of 4-mercaptomethyl-1H-1,2,3-triazole.

Step 1: Synthesis of the C-7 Side Chain The synthesis of the C-7 side chain is similar to that in Protocol 1.

Step 2: Coupling and Deprotection The key difference in this protocol is the direct use of unprotected 4-mercaptomethyl-1H-1,2,3-triazole in the coupling reaction. This leads to a higher propensity for side reactions on the triazole ring during subsequent synthetic transformations. The final deprotection steps are otherwise analogous to Protocol 1.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two this compound synthesis protocols.

cefmatilen_synthesis_comparison cluster_protocol1 Protocol 1: Improved Large-Scale Synthesis cluster_protocol2 Protocol 2: First-Generation Synthesis p1_start Starting Materials: - 7-aminocephem HCl - Protected C-7 Side Chain - Trityl-Protected C-3 Triazole p1_coupling Coupling Reaction p1_start->p1_coupling p1_deprotection Multi-step Deprotection p1_coupling->p1_deprotection p1_this compound This compound (Yield: 61-65%) p1_deprotection->p1_this compound p2_start Starting Materials: - 7-aminocephem HCl - Protected C-7 Side Chain - Unprotected C-3 Triazole p2_coupling Coupling Reaction p2_start->p2_coupling p2_deprotection Multi-step Deprotection p2_coupling->p2_deprotection p2_impurities Increased Impurity Formation p2_coupling->p2_impurities Side Reactions p2_this compound This compound (Yield: 47-55%) p2_deprotection->p2_this compound

Caption: Comparative workflow of this compound synthesis protocols.

The following diagram illustrates the key decision point in the synthesis strategy related to the protection of the C-3 side chain.

protecting_group_strategy cluster_decision Protecting Group Decision cluster_outcomes Synthetic Outcomes start C-3 Side Chain Introduction unprotected Use Unprotected Triazole (Protocol 2) start->unprotected Simpler Process protected Use Trityl-Protected Triazole (Protocol 1) start->protected More Robust Process outcome_unprotected Lower Yield (47-55%) + More Impurities unprotected->outcome_unprotected outcome_protected Higher Yield (61-65%) + Higher Purity protected->outcome_protected

Caption: Decision logic for this compound C-3 side chain protection.

References

The Ecological Impact of Cephalosporins on Gut Microbiota: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data on Cefmatilen necessitates a comparative analysis of the broader cephalosporin class to infer its potential ecological impact on the intricate ecosystem of the human gut microbiota. This guide provides a comparative overview of the effects of different cephalosporin generations on gut bacteria, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

The administration of antibiotics is known to cause significant disruptions to the delicate balance of the gut microbiota, a complex community of microorganisms crucial for human health.[1][2] These disturbances, often termed dysbiosis, can lead to a reduction in microbial diversity, alterations in the abundance of specific bacterial taxa, and an increased risk of pathogenic overgrowth.[1][3] Cephalosporins, a widely used class of β-lactam antibiotics, are no exception to this phenomenon. The extent of their impact, however, can vary depending on their generation, spectrum of activity, and pharmacokinetic properties, particularly the route of excretion.[4]

While direct studies on the ecological impact of this compound on gut microbiota are not available in the current body of scientific literature, its classification as a cephalosporin allows for an informed inference of its potential effects based on the known impacts of other members of this antibiotic class. This guide synthesizes available data on various cephalosporins to provide a comparative framework.

Comparative Analysis of Gut Microbiota Alterations by Cephalosporin Generation

The following table summarizes the observed effects of different cephalosporins on the gut microbiota, based on available experimental data. It is important to note that the initial composition of an individual's microbiome can influence the extent of antibiotic-induced alterations.[5][6]

Antibiotic (Generation)Key Findings on Gut Microbiota ImpactExperimental ModelReference
First Generation
CefalexinMinimal disruption compared to third-generation cephalosporins. Temporary reductions in Enterobacteriaceae and Lactobacillus populations, which recovered after antibiotic withdrawal.[7]In vitro human gut model[7]
CefradineSimilar minimal disruption to Cefalexin. Temporary reductions in Enterobacteriaceae and Lactobacillus populations with recovery post-treatment.[7]In vitro human gut model[7]
Second Generation
CefprozilReproducible alteration of the microbiome, with a consistent increase in Lachnoclostridium bolteae. In a subgroup of participants with lower initial diversity, an enrichment of the opportunistic pathogen Enterobacter cloacae was observed.[5][8]Healthy human volunteers[5][8]
Third Generation
CeftriaxoneMore pronounced disruption compared to first-generation cephalosporins. Significant decreases in Lactobacillus, Enterobacteriaceae, and Bacteroides populations.[7] Overgrowth of opportunistic pathogens like Enterobacteriaceae and Enterococcus spp. was observed two weeks after withdrawal.[7] Has a higher biliary elimination than cefotaxime, which may lead to a more significant impact on gut microbiota.[9]In vitro human gut model & Healthy human volunteers[7][9]
CefotaximeMarkedly impacted the intestinal microbiota, reducing bacterial diversity and the counts of total Gram-negative enteric bacilli.[9] When administered in standard clinical doses for 3 days, no significant difference in impact was observed compared to ceftriaxone.[9]Healthy human volunteers[9]

Experimental Methodologies

The studies cited in this guide employed various methodologies to assess the impact of cephalosporins on the gut microbiota. A general workflow for such studies is outlined below.

Experimental Workflow for Assessing Antibiotic Impact on Gut Microbiota

experimental_workflow cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_data Data Interpretation S0 Baseline Fecal Sample (Day 0) DNA_Extraction DNA Extraction S0->DNA_Extraction S1 Fecal Sample (During Treatment) S1->DNA_Extraction S2 Fecal Sample (Post-Treatment) S2->DNA_Extraction Sequencing 16S rRNA or Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic & Functional Profiling) Sequencing->Bioinformatics Diversity Alpha & Beta Diversity Analysis Bioinformatics->Diversity Taxa Differential Abundance Analysis Bioinformatics->Taxa Function Functional Pathway Analysis Bioinformatics->Function

Caption: A generalized workflow for studying the impact of antibiotics on the gut microbiota.

A crucial step in these studies is the analysis of microbial DNA from fecal samples. The two primary methods used are:

  • 16S rRNA Gene Sequencing: This method targets a specific gene (16S rRNA) that is present in all bacteria and archaea. Variations in this gene are used to identify and classify the different types of bacteria present in a sample and to assess overall diversity.

  • Shotgun Metagenomic Sequencing: This technique involves sequencing all the genomic DNA from a sample, providing a more comprehensive view of the microbial community.[5][8] It allows for the identification of bacteria at the species and even strain level, as well as the analysis of the functional potential of the microbiome by identifying all the genes present.[5][8][10]

The Role of Pharmacokinetics in Gut Microbiota Disruption

The degree to which a cephalosporin affects the gut microbiota is significantly influenced by its pharmacokinetic properties, particularly its route of elimination.[4]

Pharmacokinetic Factors Influencing Gut Microbiota Impact

pharma_impact Antibiotic Cephalosporin Administration Absorption Gastrointestinal Absorption Antibiotic->Absorption Circulation Systemic Circulation Absorption->Circulation Renal Renal Excretion (Urine) Circulation->Renal Predominant Elimination Biliary Biliary Excretion (Bile) Circulation->Biliary Significant Elimination LowImpact Minimal Gut Microbiota Impact Renal->LowImpact Gut Gut Lumen (High Concentration) Biliary->Gut Microbiota Gut Microbiota Disruption Gut->Microbiota

Caption: The influence of excretion pathways on the impact of cephalosporins on gut microbiota.

Cephalosporins that are primarily excreted by the kidneys have a lower concentration in the gut, leading to a lesser impact on the resident microbiota.[4] Conversely, cephalosporins with a high degree of biliary excretion are secreted into the bile, which then enters the intestinal tract, leading to higher concentrations of the antibiotic in the gut and a more profound disruption of the microbiota.[4][9] For instance, the higher biliary elimination of ceftriaxone compared to cefotaxime is thought to contribute to its more significant impact on the gut flora.[9]

Conclusion and Future Directions

While the absence of direct data on this compound is a limitation, this comparative guide provides a valuable framework for inferring its potential ecological impact on the gut microbiota. Based on the evidence from other cephalosporins, it is plausible that this compound's effect will be influenced by its antibacterial spectrum and its pharmacokinetic profile, particularly its route of excretion.

Future research should aim to directly investigate the effects of this compound on the gut microbiome using methodologies such as shotgun metagenomic sequencing. Such studies would provide a more precise understanding of its impact on microbial diversity, taxonomic composition, and functional capacity. This knowledge is crucial for the rational development and use of antibiotics, aiming to minimize collateral damage to the essential microbial communities that inhabit the human gut.

References

Cefmatilen vs. Novel Antibiotic Candidates: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of antimicrobial resistance necessitates a continuous evaluation of existing antibiotics against emerging novel candidates. This guide provides a comparative analysis of Cefmatilen, an oral cephalosporin, against two promising antibiotic candidates in late-stage development: Zosurabalpin and Cefepime-taniborbactam. This comparison focuses on their mechanism of action, in vitro activity, and in vivo efficacy, supported by available experimental data.

Executive Summary

This compound, a third-generation cephalosporin, has demonstrated activity against common respiratory pathogens. However, the global challenge of multidrug-resistant organisms, particularly Gram-negative bacteria, has spurred the development of novel agents with distinct mechanisms of action. Zosurabalpin, a first-in-class antibiotic, specifically targets Carbapenem-Resistant Acinetobacter baumannii (CRAB), a critical threat pathogen. Cefepime-taniborbactam is a β-lactam/β-lactamase inhibitor combination designed to overcome resistance in Gram-negative bacteria producing various β-lactamases. This guide aims to provide a data-driven comparison to inform research and development efforts in the pursuit of effective antimicrobial therapies.

Mechanism of Action

A fundamental differentiator between these antibiotics lies in their mode of action against bacterial cells.

  • This compound: As a cephalosporin, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis.

  • Zosurabalpin: This novel antibiotic employs a unique mechanism by inhibiting the lipopolysaccharide (LPS) transport machinery. Specifically, it targets the LptB2FGC complex, causing LPS to accumulate in the inner membrane and ultimately leading to cell death. This targeted approach is highly specific to Acinetobacter baumannii.

  • Cefepime-taniborbactam: This combination agent leverages the established activity of cefepime, a fourth-generation cephalosporin that inhibits cell wall synthesis. Taniborbactam, a novel boronic acid-based β-lactamase inhibitor, protects cefepime from degradation by a broad spectrum of β-lactamases, including serine- and metallo-β-lactamases, thereby restoring its activity against many resistant Gram-negative bacteria.

Antibiotic Mechanisms of Action Figure 1. Mechanisms of Action cluster_this compound This compound cluster_zosurabalpin Zosurabalpin cluster_cefepime_taniborbactam Cefepime-taniborbactam This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to Zosurabalpin Zosurabalpin Lpt LPS Transport (LptB2FGC complex) Zosurabalpin->Lpt Inhibits LPS_OM LPS in Outer Membrane Lpt->LPS_OM Transports CellDeath_Z Cell Death LPS_OM->CellDeath_Z Disruption leads to Cefepime Cefepime PBP_CT PBPs Cefepime->PBP_CT Inhibits Taniborbactam Taniborbactam BetaLactamase β-lactamases Taniborbactam->BetaLactamase Inhibits BetaLactamase->Cefepime Degrades CellWall_CT Cell Wall Synthesis PBP_CT->CellWall_CT Essential for Lysis_CT Cell Lysis CellWall_CT->Lysis_CT Disruption leads to

Caption: Mechanisms of Action for this compound, Zosurabalpin, and Cefepime-taniborbactam.

In Vitro Activity: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and the novel candidates against key bacterial pathogens. Data is presented as MIC50 and MIC90, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively, along with the overall MIC range.

Note on this compound Data: Comprehensive MIC50/MIC90 data for this compound against a broad range of pathogens is limited in publicly available literature. The data presented below for this compound is primarily for its active metabolite or for the closely related compound cefditoren and is focused on common respiratory pathogens. This represents an indirect comparison.

Table 1: In Vitro Activity against Gram-Positive Pathogens

AntibioticOrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound/Cefditoren Streptococcus pneumoniae-≤0.03 - 0.250.06 - 0.5-
Zosurabalpin Staphylococcus aureus-InactiveInactiveInactive
Cefepime-taniborbactam Staphylococcus aureus (MSSA)----
Staphylococcus aureus (MRSA)----

Table 2: In Vitro Activity against Gram-Negative Pathogens

AntibioticOrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
This compound/Cefditoren Haemophilus influenzae-≤0.015 - 0.03≤0.015 - 0.06-
Moraxella catarrhalis-0.06 - 0.120.12 - 0.25-
Zosurabalpin Acinetobacter baumannii (CRAB)129-1≤0.06 - >16
Cefepime-taniborbactam Enterobacterales20,7250.060.25-
Pseudomonas aeruginosa7,919-8-

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo performance of antibiotic candidates before clinical trials. The following sections summarize the available preclinical in vivo data for the compared antibiotics.

This compound (data for Cefditoren)

A study in a murine sepsis model using penicillin-resistant Streptococcus pneumoniae demonstrated the in vivo efficacy of cefditoren, a closely related cephalosporin.

  • Model: Murine sepsis model.

  • Pathogen: Penicillin-resistant Streptococcus pneumoniae.

  • Key Findings: Treatment with cefditoren resulted in 100% survival in non-immunized animals infected with strains having cefditoren MICs of 1 and 2 µg/mL at dosages of 50 mg/kg and 100 mg/kg, respectively.[1][2][3] For a strain with a higher MIC of 4 µg/mL, a 100 mg/kg regimen resulted in 60% survival.[2][3]

Zosurabalpin

Zosurabalpin has shown significant efficacy in murine models of infection caused by CRAB.

  • Models: Murine pneumonia and sepsis models.

  • Pathogen: Carbapenem-Resistant Acinetobacter baumannii (CRAB).

  • Key Findings: In a murine pneumonia model, zosurabalpin treatment led to a significant reduction in bacterial load in the lungs.[4] In a sepsis model, it prevented mortality in mice infected with CRAB.[4] The efficacy was dose-dependent, with higher doses resulting in greater bacterial clearance.

Cefepime-taniborbactam

Extensive in vivo studies have been conducted on cefepime-taniborbactam, demonstrating its efficacy against a range of resistant Gram-negative pathogens.

  • Model: Murine thigh and lung infection models.

  • Pathogens: Carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa.

  • Key Findings: In a murine pneumonia model, the human-simulated regimen of cefepime-taniborbactam produced a >1 log kill in 18 out of 18 tested strains of cefepime-non-susceptible Enterobacterales and P. aeruginosa.[5][6] The combination demonstrated marked in vivo bactericidal activity against isolates with MICs up to 16 mg/L.[6][7]

Experimental_Workflow_In_Vivo_Efficacy Figure 2. General Workflow for In Vivo Efficacy Testing A Animal Model Selection (e.g., Mouse) B Bacterial Challenge (e.g., Intratracheal for Pneumonia, Intraperitoneal for Sepsis) A->B C Antibiotic Administration (Route, Dose, Frequency) B->C D Monitoring of Infection Progression (e.g., Survival, Clinical Signs) C->D E Endpoint Analysis D->E F Bacterial Load Quantification (CFU counts in target organs) E->F G Histopathology E->G H Data Analysis and Efficacy Determination F->H G->H

Caption: A generalized workflow for assessing the in vivo efficacy of antibiotics in animal models.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Figure 3. Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Antibiotic in Microtiter Plate C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (16-20h, 37°C) C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cefmatilen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Cefmatilen is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure. The following table summarizes the recommended safety measures.

Control TypeSpecification
Engineering Controls Handle in a well-ventilated place. Ensure adequate ventilation to control airborne levels. Set up emergency exits and a risk-elimination area.[1]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-impermeable gloves that have been inspected prior to use.[1]
Respiratory Protection If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.[1]
Occupational Exposure Limits (OEL) No data available.[1]

Procedural Guidance for Handling and Storage

Safe Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe mist, gas, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

Spill and Disposal Procedures

Accidental Release Measures:

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]

Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge to sewer systems.[1]

  • Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE: - Safety Goggles - Impervious Clothing - Chemical-Impermeable Gloves B Ensure Adequate Ventilation A->B C Weighing and Transfer (Avoid Dust Formation) B->C D Experimental Use C->D H Evacuate Area C->H Spill Occurs E Decontaminate Work Area D->E D->H Spill Occurs F Segregate Waste E->F G Dispose of Waste via Licensed Chemical Destruction Plant or Controlled Incineration F->G I Don Additional PPE (e.g., Respirator) H->I J Contain and Collect Spill I->J K Dispose of Spill Waste as Hazardous J->K K->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefmatilen
Reactant of Route 2
Cefmatilen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。